Technical Documentation Center

D-2-Methylserine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-2-Methylserine

Core Science & Biosynthesis

Foundational

The Thermodynamic and Structural Impact of D-2-Methylserine in Peptidomimetics

Executive Summary The incorporation of -methylated amino acids, specifically D-2-Methylserine (D-2-MeSer) , represents a high-impact strategy in modern peptidomimetic drug design. By combining the conformational restrict...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-methylated amino acids, specifically D-2-Methylserine (D-2-MeSer) , represents a high-impact strategy in modern peptidomimetic drug design. By combining the conformational restrictions of the 

-methyl group with the stereochemical inversion of the D-configuration, D-2-MeSer serves a dual function: it nucleates specific secondary structures (primarily

-turns and

-helices) and confers near-absolute resistance to proteolytic degradation.

This guide details the thermodynamic mechanisms driving this stability, provides validated synthetic protocols for overcoming steric hindrance during coupling, and outlines experimental frameworks for characterizing these modified peptides.

Part 1: The Physicochemical Basis of Stability

The Thermodynamic Mechanism: Entropic Pre-Organization

The stability of D-2-MeSer containing peptides is not driven by stronger enthalpic bonds (H-bonds), but by the reduction of entropic penalties during folding. This is a manifestation of the Thorpe-Ingold Effect applied to peptide backbones.

  • The Unfolded State (

    
    ):  In a standard peptide, the backbone (
    
    
    
    angles) has high rotational freedom. The entropy of the unfolded state (
    
    
    ) is high.
  • The Folded State (

    
    ):  The peptide adopts a rigid conformation (helix/turn). The entropy (
    
    
    
    ) is low.
  • The Cost of Folding:

    
     (a large negative value). This entropic loss opposes folding.
    

The D-2-MeSer Advantage: The


-methyl group sterically clashes with the backbone carbonyl and amide protons, severely restricting the allowed Ramachandran space of the unfolded state. Consequently, 

is lowered.

Because

is lower, the loss of entropy (

) is less drastic (less negative). The

term becomes less positive, driving

to be more negative (more stable).
Stereochemical Implications (D- vs. L-)

While Aib (


-aminoisobutyric acid) is achiral and promotes helices in both directions, D-2-MeSer is chiral.
  • In D-Peptides: It acts as a helix stabilizer, enforcing left-handed helicity (

    
    -helix).
    
  • In L-Peptides: It acts as a potent

    
    -turn nucleator . The D-configuration at the 
    
    
    
    or
    
    
    position of a turn relieves steric strain that would destabilize an all-L backbone, making it ideal for hairpin mimetics.
Comparative Properties[1]
FeatureL-SerineAibD-2-Methylserine
Side Chain



Chirality LAchiralD
Conformation Flexible

/

-Helix

-Turn (in L-seq) / Helix
Hydropathy HydrophilicHydrophobicAmphipathic (Solubility Enhancer)
Proteolytic Stability LowHighExtreme

Part 2: Visualization of Thermodynamic Landscape

The following diagram illustrates the energy landscape shift caused by D-2-MeSer insertion.

G Unfolded_Std Unfolded State (Standard) High Entropy Folded_Std Folded State (Standard) Moderate Stability Unfolded_Std->Folded_Std Large Entropic Penalty (-TΔS) Unfolded_Me Unfolded State (D-2-MeSer) Restricted Entropy Unfolded_Std->Unfolded_Me Steric Restriction Folded_Me Folded State (D-2-MeSer) High Stability Unfolded_Me->Folded_Me Reduced Entropic Penalty

Caption: Comparison of folding energetics. The


-methyl group pre-organizes the unfolded state (Yellow), significantly lowering the energy barrier to the stable folded state (Green).

Part 3: Synthetic Protocols (Overcoming Steric Hindrance)

Synthesizing peptides with


-disubstituted amino acids is non-trivial. The steric bulk of the methyl group hinders the nucleophilic attack of the amino group. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.
Recommended Coupling Workflow

Reagent Selection:

  • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU . These are superior to HBTU due to the HOAt moiety (pyridine nitrogen effect) and phosphonium/uronium structure.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone) for better swelling.

Protocol Step-by-Step:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Activation (Pre-mix): Dissolve D-2-MeSer (3 eq), PyAOP (3 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq) immediately before adding to resin.

    • Critical Note: Do not pre-activate for >2 minutes to avoid racemization (though less likely with

      
      -methyl) or side reactions.
      
  • Coupling: Shake for 2 x 2 hours (Double coupling is mandatory).

    • Microwave Option: 75°C for 10 mins (25W) can replace long room-temp coupling.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Deprotection: 20% Piperidine in DMF (standard).

Side-Chain Protection

The hydroxyl group of D-2-MeSer must be protected, typically as a tert-butyl ether (O-tBu) .

  • Risk:[1] Free -OH groups can attack the activated carboxyl component, forming esters (polymerization) or oxazolines.

  • Solution: Use Fmoc-D-2-MeSer(tBu)-OH.

Synthesis Start Fmoc-D-2-MeSer(tBu)-OH Activation Activation (PyAOP + HOAt + DIEA) Start->Activation Coupling Coupling to Resin-AA-NH2 (Steric Hindrance Barrier) Activation->Coupling Success Double Coupling / Microwave (Overcomes Barrier) Coupling->Success Optimized Protocol NextStep Fmoc Removal (20% Piperidine) Success->NextStep

Caption: Synthetic workflow highlighting the critical "Steric Hindrance Barrier" which requires high-efficiency coupling reagents (PyAOP) to overcome.

Part 4: Experimental Characterization

Circular Dichroism (CD) Spectroscopy

CD is the primary tool to verify the conformational impact of D-2-MeSer.

  • Helical Signature: If used to stabilize a helix, look for minima at 208 nm and 222 nm.[2]

  • Turn Signature: If used as a turn inducer (e.g., in a hairpin), look for a minimum near 200-205 nm and a maximum near 190 nm (Type I/II

    
    -turn spectra vary, but differ distinctly from random coil).
    
  • Temperature Dependence: Perform a Variable Temperature (VT-CD) scan (20°C to 90°C).

    • Result: D-2-MeSer peptides typically show high

      
       (melting temperature) or minimal signal loss, indicating a rigid, thermodynamically stable structure.
      
Proteolytic Stability Assay

Protocol:

  • Substrate: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme: Add Trypsin or Chymotrypsin (enzyme:substrate ratio 1:100 w/w).

  • Incubation: 37°C.

  • Sampling: Aliquot at 0, 1, 4, 12, and 24 hours. Quench with 1% TFA.

  • Analysis: RP-HPLC or LC-MS.

    • Expectation: Standard L-peptides degrade within minutes/hours. D-2-MeSer peptides often show >95% integrity after 24 hours due to the inability of the protease catalytic triad to accommodate the

      
      -methyl group and D-stereochemistry.
      

References

  • Toniolo, C., et al. (2001). "Structure and conformational properties of alpha,alpha-disubstituted alpha-amino acids." ResearchGate.

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and strategies for the solid-phase synthesis of difficult peptides." Methods in Enzymology.

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry.

  • Sigma-Aldrich Technical Guide. "Peptide Stability and Potential Degradation Pathways."

  • CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Exploratory

Difference between D-2-Methylserine and L-2-Methylserine enantiomers

An In-depth Technical Guide to the Enantiomers of 2-Methylserine: D- vs. L- Isomers Authored by: Gemini, Senior Application Scientist Foreword: The Imperative of Chirality in Modern Drug Discovery In the intricate landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantiomers of 2-Methylserine: D- vs. L- Isomers

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the intricate landscape of molecular biology and pharmacology, the three-dimensional architecture of a molecule is as critical as its atomic composition. The phenomenon of chirality, where molecules exist as non-superimposable mirror images known as enantiomers, stands as a fundamental pillar of drug design and action.[1][2] While enantiomers share identical physical properties such as melting point and solubility, their interactions with the inherently chiral environment of biological systems—receptors, enzymes, and proteins—can differ profoundly.[3][4] This guide delves into the core differences between the D- and L-enantiomers of 2-Methylserine, a non-proteinogenic amino acid, providing researchers and drug development professionals with a comprehensive technical overview of their structure, biological function, and the methodologies required for their study.

Introduction to 2-Methylserine Enantiomers

2-Methylserine (2-amino-3-hydroxy-2-methylpropanoic acid) is a structural analog of the amino acid serine, distinguished by the addition of a methyl group at the alpha-carbon (Cα).[5] This substitution creates a chiral center, giving rise to two enantiomers: (R)-2-Methylserine (D-2-Methylserine) and (S)-2-Methylserine (L-2-Methylserine).[6][7] This seemingly minor structural modification prevents its incorporation into proteins via standard ribosomal translation, classifying it as a non-proteinogenic amino acid.[6] However, this modification also imparts unique conformational constraints and metabolic stability, making these molecules valuable as chiral building blocks for peptidomimetics and as potential pharmacological agents.[8]

Caption: The enantiomers of 2-Methylserine as non-superimposable mirror images.

Physicochemical Properties: A Tale of Sameness and Distinction

As enantiomers, the D- and L- forms of 2-Methylserine possess identical physical and chemical properties in an achiral environment. They cannot be distinguished by techniques such as mass spectrometry, standard HPLC, or NMR spectroscopy without the use of a chiral auxiliary. The key distinguishing feature is their interaction with plane-polarized light.

PropertyD-2-MethylserineL-2-MethylserineRacemic (DL)-2-Methylserine
CAS Number 81132-44-7[9]16820-18-1[6]5424-29-3[5]
IUPAC Name (2R)-2-amino-3-hydroxy-2-methylpropanoic acid[7](2S)-2-amino-3-hydroxy-2-methylpropanoic acid[6](2RS)-2-amino-3-hydroxy-2-methylpropanoic acid
Molecular Formula C₄H₉NO₃[7]C₄H₉NO₃[6]C₄H₉NO₃[10]
Molecular Weight 119.12 g/mol [7]119.12 g/mol [6]119.12 g/mol [10]
Optical Rotation [α]D Negative (-)[9]Positive (+)[11]0° (inactive)

The Core Directive: Differential Biological Activity at the NMDA Receptor

The primary divergence in the biological function of 2-Methylserine enantiomers is rooted in their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[12][13]

D-2-Methylserine: A Putative NMDA Receptor Co-agonist

The biological activity of D-amino acids is an area of intense research, with D-serine being the most well-characterized example. D-serine is a potent and essential co-agonist at the "glycine site" on the GluN1 subunit of the NMDA receptor.[14][15] Its binding, along with glutamate binding to the GluN2 subunit, is required for channel activation and subsequent Ca²⁺ influx.[12][14]

By structural analogy, D-2-Methylserine is hypothesized to act as a selective co-agonist at the NMDA receptor's GluN1 subunit. The presence of the alpha-methyl group may influence its binding affinity, potency, and metabolic stability compared to D-serine. This makes it a compound of significant interest for modulating NMDA receptor function in neurological and psychiatric disorders.[16]

L-2-Methylserine: The Inactive Counterpart

In stark contrast, L-serine and its derivatives exhibit no significant agonist activity at the NMDA receptor's co-agonist site.[17] Therefore, L-2-Methylserine is expected to be biologically inactive in this context. Its primary relevance is as a chiral building block in synthetic chemistry or as a negative control in pharmacological experiments designed to validate the specific action of the D-enantiomer. The administration of a racemic mixture would thus require a higher concentration to achieve the same effective dose of the active D-enantiomer, with the L-enantiomer acting as an isomeric ballast.[17]

NMDAR_Mechanism cluster_membrane Postsynaptic Membrane cluster_ligands cluster_result NMDAR NMDA Receptor GluN1 GluN2 Ion Channel (Closed) Activated_NMDAR Activated Receptor GluN1 GluN2 Ion Channel (Open) NMDAR->Activated_NMDAR Conformational Change D_Ser D-2-Methylserine D_Ser->NMDAR:gln1 Binds (Co-agonist) Glu Glutamate Glu->NMDAR:gln2 Binds (Agonist) Ca_Influx Ca²⁺ Influx Activated_NMDAR->Ca_Influx Allows

Caption: Hypothesized co-agonist action of D-2-Methylserine at the NMDA receptor.

Experimental Methodologies: Synthesis, Separation, and Analysis

The distinct biological roles of D- and L-2-Methylserine necessitate robust methods for their enantioselective synthesis or their separation from a racemic mixture.

Protocol: Enantioselective Synthesis via Chiral Resolution

This protocol outlines a common strategy: synthesis of the racemic mixture followed by classical resolution using a chiral resolving agent. This approach is often more scalable and cost-effective for initial studies than a direct asymmetric synthesis. The causality behind this choice is that racemic synthesis is typically higher yielding and simpler, while the resolution step leverages the differential physicochemical properties (e.g., solubility) of diastereomeric salts.[18][19]

Objective: To separate D- and L-2-Methylserine from a synthesized racemic mixture.

Principle: The racemic mixture is reacted with an enantiomerically pure chiral acid (e.g., D-tartaric acid). This forms two diastereomeric salts ((D-acid/D-base) and (D-acid/L-base)). Diastereomers have different physical properties and can be separated by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.[19]

Step-by-Step Protocol:

  • Synthesis of Racemic (DL)-2-Methylserine:

    • Rationale: This step creates the starting material. A common route involves the Strecker synthesis or modifications of serine synthesis pathways.[18]

    • A detailed synthesis, such as the one involving acrylic acid methyl ester, bromine, and ammonium hydroxide, can be adapted from established literature.[18]

  • Formation of Diastereomeric Salts:

    • Dissolve 1.0 equivalent of (DL)-2-Methylserine in a suitable solvent (e.g., aqueous acetic acid).

    • Add 1.0-1.1 equivalents of D-tartaric acid and 0.03 equivalents of a catalyst like salicylaldehyde.[18]

    • Heat the mixture (e.g., 60-70°C) to ensure complete dissolution and reaction.[18]

    • Causality: The chiral resolving agent (D-tartaric acid) interacts with each enantiomer to form salts. These new compounds are diastereomers, not enantiomers, and thus have different solubilities.

  • Fractional Crystallization:

    • Slowly cool the reaction mixture to allow for crystallization.

    • The salt of one diastereomer (e.g., O-methyl-D-serine D-tartaric acid double salt) will preferentially crystallize out of the solution due to lower solubility.

    • Collect the crystals by filtration and wash with a cold solvent to remove impurities.

    • Causality: The controlled cooling exploits the solubility difference between the diastereomeric salts, which is the physical basis for the separation.

  • Liberation of the Free Amino Acid:

    • Dissolve the collected diastereomeric salt crystals in an appropriate solvent (e.g., methanol/water mixture).

    • Adjust the pH to 7-8 with a base, such as ammonium hydroxide.[18] This neutralizes the tartaric acid.

    • The free amino acid (e.g., D-2-Methylserine) will precipitate as its zwitterion.

    • Collect the pure enantiomer by filtration, wash, and dry.

  • Isolation of the Second Enantiomer:

    • The mother liquor from Step 3 contains the other diastereomeric salt (e.g., O-methyl-L-serine D-tartaric acid salt).

    • Isolate and purify this salt, then repeat Step 4 to obtain the L-enantiomer.

Protocol: Analytical Chiral Separation by HPLC

Objective: To analytically separate and quantify the enantiomeric purity of a 2-Methylserine sample.

Principle: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for enantiomeric separation.[20] The CSP contains a single enantiomer of a chiral selector that transiently and stereoselectively interacts with the analytes. One enantiomer will form a more stable diastereomeric complex with the CSP, leading to a longer retention time and thus separation.[20]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 2-Methylserine Sample (D/L Mixture) Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column Chiral Column (CSP) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (e.g., Hexane/IPA) MobilePhase->Pump Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram (Two Separated Peaks) Detector->Chromatogram Quantify Integrate Peak Areas (% D vs. % L) Chromatogram->Quantify

Caption: Workflow for analytical separation of 2-Methylserine enantiomers by Chiral HPLC.

Step-by-Step Protocol:

  • System Configuration:

    • HPLC System: Standard analytical HPLC.

    • Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak IA, IB, etc.) is a versatile starting point.

    • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape. A typical starting condition could be 90:10 Hexane:Isopropanol.

    • Detector: UV detector (if derivatized) or Mass Spectrometer (for higher sensitivity and specificity).

  • Sample Preparation:

    • Accurately weigh and dissolve the 2-Methylserine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Method Execution:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Run the analysis isocratically.

  • Data Analysis:

    • The resulting chromatogram should show two distinct peaks corresponding to the D- and L-enantiomers.

    • Identify the peaks by running standards of the pure D- and L-forms, if available.

    • Calculate the enantiomeric excess (% ee) by integrating the area of each peak: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Conclusion and Future Directions

The distinction between D- and L-2-Methylserine is a clear illustration of stereochemistry's critical role in pharmacology. While structurally almost identical, their divergent biological activities—with the D-enantiomer acting as a putative NMDA receptor co-agonist and the L-enantiomer being inactive—underscore the necessity for enantiopure compounds in research and therapeutic development. Future research should focus on confirming the activity of D-2-Methylserine in electrophysiological and in vivo models, exploring its potential therapeutic applications in conditions linked to NMDA receptor hypofunction, and leveraging both enantiomers as conformationally constrained building blocks in the design of novel peptidomimetics.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000050, 2-Methyl-L-serine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439656, 2-Methyl-D-serine. Retrieved from [Link]

  • Wold, F. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Frontiers in Chemistry, 11, 1109337. [Link]

  • St. John's University. (2025). What is the difference between D and L enantiomers in terms of their effects on the body?. [Link]

  • Reddit. (2025). really confused on why these two are enantiomers rather than identical. [Link]

  • Wikipedia. (n.d.). 2-Methylserine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94309, 2-Methylserine. Retrieved from [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255–258. [Link]

  • Sebai, A., et al. (2017). Preparation of methyl ester of L-serine. ResearchGate. [Link]

  • Sekhon, B. S. (2010). Enantioseparation of Chiral Drugs – An Overview. International Journal of ChemTech Research, 2(2), 1584-1592. [Link]

  • Hodges, R. S., & Merrifield, R. B. (1974). Synthesis of O-methyl-L-serine and Nalpha-tert-butyloxycarbonyl-O-methyl-L-serine. The Journal of organic chemistry, 39(13), 1870–1872. [Link]

  • Google Patents. (2016). CN105949074A - Synthesis method of O-methyl-D-serine.
  • Wikipedia. (n.d.). NMDA receptor. [Link]

  • Gajdošová, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • Zhang, Y., Wu, G., & Cai, C. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC advances, 13(28), 19301–19318. [Link]

  • Clark, S. M., et al. (2023). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 12, e84318. [Link]

  • Sunkara, B., et al. (2012). Advances in Chiral Separations: A Review. International Journal of Pharmacy, 2(2), 386-391. [Link]

  • Perszyk, R. E., et al. (2018). An NMDAR positive and negative allosteric modulator series share a binding site and are interconverted by methyl groups. eLife, 7, e33623. [Link]

  • Inxight Drugs. (n.d.). D-2-Methylserine. [Link]

  • de Farias, M. B., et al. (2022). Enantiomers and Their Resolution. Processes, 10(1), 148. [Link]

  • Xia, L., et al. (2022). Serine and Metabolism Regulation: A Novel Mechanism in Antitumor Immunity and Senescence. Frontiers in immunology, 13, 893890. [Link]

  • ResearchGate. (2018). Separation of Enantiomers with two chiral centers. [Link]

  • McLachlan, A. J. (2004). Inside the isomers: the tale of chiral switches. Australian prescriber, 27(2), 38–40. [Link]

  • Basu, A., et al. (2022). SERINE RACEMASE: A TALE OF TWO STEREOISOMERS D-CYSTEINE AND D-SERINE. ASEAN Journal of Psychiatry, 23(S2). [Link]

  • Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]

  • Ibi, D., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International journal of molecular sciences, 25(8), 4271. [Link]

Sources

Foundational

The Multifaceted Biological Activities of α-Methylserine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Structural and Therapeutic Promise of α-Methylserine Derivatives In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Therapeutic Promise of α-Methylserine Derivatives

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects is perpetual. Among the myriad of chiral building blocks available to researchers, α-methylserine and its derivatives have emerged as a class of compounds with significant therapeutic potential. The introduction of a methyl group at the α-carbon of the serine backbone imparts conformational rigidity, a feature known to enhance biological activity and increase resistance to enzymatic degradation. This guide provides an in-depth exploration of the diverse biological activities of α-methylserine derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic promise. We will traverse their applications as anticancer agents, enzyme inhibitors, and neurologically active compounds, offering a comprehensive resource for researchers and drug development professionals.

I. Synthetic Strategies: Crafting the α-Methylserine Core

The biological evaluation of α-methylserine derivatives is intrinsically linked to the synthetic routes that provide access to these chiral molecules in high purity. A cornerstone of this synthetic endeavor is the use of α-methylserine β-lactones as versatile intermediates. These strained four-membered rings are primed for nucleophilic attack, allowing for the introduction of a wide array of chemical functionalities.

A particularly effective method for the enantioselective synthesis of α-methyl-D-serine involves the Sharpless asymmetric dihydroxylation of the Weinreb amide of methacrylic acid. This is followed by the formation of a cyclic sulfite, regioselective opening with an azide, and subsequent reduction and saponification to yield the unprotected α-methyl-D-serine. The resulting amino acid can then be protected, for instance with a Boc group, and cyclized to the corresponding β-lactone.

Another robust strategy for synthesizing N-protected α-methylserine β-lactones involves the intramolecular cyclization of the corresponding N-protected α-methylserine. For example, the synthesis of Bn₂N-α-methylserine-β-lactone commences with the dibenzylation of H₂N-α-Me-Ser-OMe, followed by saponification and lactonization. The use of HBTU as a lactonization reagent has proven to be highly efficient in this process. The synthetic utility of these β-lactones lies in their regioselective opening with various nucleophiles, such as organocuprates, to generate a diverse library of α-methyl amino acids.

II. Anticancer Activity: A Primary Frontier

The search for more effective and less toxic cancer therapeutics is a driving force in drug discovery. Derivatives of α-methylserine, particularly those containing an α-methylene-δ-lactone moiety, have demonstrated significant cytotoxic and anticancer properties.

A. Cytotoxicity and Induction of Apoptosis

Synthetic α-methylene-δ-lactones have shown high cytotoxicity against various cancer cell lines. For instance, the compound 1-isopropyl-2-methylene-1,2-dihydrosorichromen-3-one (designated DL-3) exhibited potent activity against the invasive, hormone-independent MDA-MB-231 and the hormone-dependent MCF-7 breast cancer cell lines, with IC50 values of 5.3 µM and 3.54 µM, respectively[1].

The primary mechanism underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. Studies have shown that these derivatives can activate the intrinsic apoptotic pathway. This is characterized by a loss of mitochondrial membrane potential and a subsequent shift in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins[1]. The activation of the intrinsic pathway ultimately leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Many environmental and therapeutic agents initiate this pathway by inducing the release of cytochrome c from the mitochondria, which then activates Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, followed by the effector caspase-3[2].

B. Cell Cycle Arrest

In addition to inducing apoptosis, certain α-methylserine derivatives can halt the progression of the cell cycle, a key process in cancer cell proliferation. For example, some natural cytotoxic lactones have been shown to cause cell cycle arrest at the G2/M phase. This is often achieved by downregulating the expression of the cyclin B1/CDK1 complex, which is crucial for the G2/M transition[3][4]. By preventing cancer cells from entering mitosis, these compounds effectively inhibit tumor growth.

C. Inhibition of Metastasis

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Key to this process are enzymes called matrix metalloproteinases (MMPs), which degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. Certain synthetic α-methylene-δ-lactones have been shown to suppress cancer cell migration and invasion by decreasing the secretion of MMP-9 and urokinase plasminogen activator (uPA), another enzyme involved in extracellular matrix degradation[1].

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
α-Methylene-δ-lactonesMDA-MB-231 (Breast)5.3Intrinsic Apoptosis, G2/M Arrest, Inhibition of MMP-9/uPA[1]
MCF-7 (Breast)3.54Intrinsic Apoptosis, G2/M Arrest, Inhibition of MMP-9/uPA[1]

III. Enzyme Inhibition: A Tale of Specificity

The precise regulation of enzymatic activity is fundamental to cellular homeostasis. The dysregulation of certain enzymes, such as proteases and kinases, is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The conformationally constrained nature of α-methylserine derivatives makes them promising candidates for the design of potent and selective enzyme inhibitors.

A. Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in processes ranging from blood coagulation to digestion and inflammation. Their activity is tightly controlled by endogenous inhibitors, and their dysregulation can lead to various pathological conditions. The mechanism of inhibition by many synthetic inhibitors involves the formation of a stable complex with the protease, often through covalent or non-covalent interactions with the active site serine residue, thereby blocking substrate access[5]. Aza-peptides, where the α-carbon is replaced by a nitrogen, are good acylating agents for serine proteases, forming a stable acylated enzyme complex and thus acting as irreversible inhibitors[6]. While the direct application of α-methylserine derivatives as serine protease inhibitors is an active area of research, their rigid backbone provides an excellent scaffold for the design of peptidomimetics that can target these enzymes with high specificity.

B. Protein Kinase C (PKC) Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is frequently implicated in cancer and other diseases[7]. Protein Kinase C (PKC) is a family of serine/threonine kinases involved in signal transduction related to cell proliferation, differentiation, and apoptosis[8]. The development of selective PKC inhibitors is a significant goal in drug discovery. The structure-activity relationship of various heterocyclic compounds as PKC inhibitors has been extensively studied[9]. The rigid scaffold of α-methylserine can be incorporated into novel heterocyclic structures to explore new chemical space for potent and selective PKC inhibition. For example, α-terthiophene derivatives have been identified as potent PKC inhibitors, with some aldehyde derivatives exhibiting IC50 values of less than 1 µM[10].

IV. Neurological Activity: Modulating Brain Chemistry

The central nervous system (CNS) presents a complex and challenging environment for drug development. However, the unique properties of α-methylserine derivatives suggest their potential in addressing neurological disorders.

A. Metabotropic Glutamate Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are crucial for synaptic plasticity, learning, and memory. Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that modulate neuronal excitability. Dysregulation of glutamate signaling is implicated in various neurodegenerative diseases. Interestingly, (RS)-α-methylserine-O-phosphate (MSOP) has been identified as a selective competitive antagonist for the L-AP4-sensitive presynaptic mGluR, with an apparent KD of 51 µM[11]. This finding highlights the potential of α-methylserine derivatives to be developed into selective modulators of glutamate signaling for the treatment of neurological conditions.

B. Neuroprotection

The neuroprotective potential of α-methylserine derivatives is an emerging area of interest. Serine itself plays fundamental roles in the brain, and its metabolism is linked to cognitive function[12]. The ability of α-methylserine derivatives to act as receptor antagonists or to be incorporated into neuroprotective peptides is a promising avenue for future research. For example, novel α-7 nicotinic agents have been shown to have both memory-related and neuroprotective actions. The conformational constraints provided by the α-methyl group could be leveraged to design peptides with enhanced stability and blood-brain barrier permeability.

V. Experimental Protocols for Biological Evaluation

The characterization of the biological activity of α-methylserine derivatives relies on a suite of well-established in vitro assays. The following are key experimental protocols central to the evaluation of their anticancer and enzyme-inhibitory properties.

A. Cytotoxicity and Cell Viability Assays

1. MTT Assay:

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their health.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the α-methylserine derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the α-methylserine derivative to induce apoptosis.

    • Harvest the cells and wash them with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.

    • Incubate the cells in the dark.

    • Analyze the stained cells by flow cytometry.

2. Caspase Activity Assay:

This assay measures the activity of caspases, the key effector enzymes of apoptosis.

  • Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) that is conjugated to a fluorescent or colorimetric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected.

  • Protocol:

    • Lyse the treated and untreated cells to release their contents.

    • Add the caspase substrate to the cell lysates.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the fluorescence or absorbance of the released reporter molecule using a fluorometer or spectrophotometer.

C. Cell Cycle Analysis

1. Propidium Iodide (PI) Staining and Flow Cytometry:

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

  • Protocol:

    • Harvest and fix the cells (e.g., with cold ethanol) to permeabilize the cell membrane.

    • Treat the cells with RNase to remove any RNA that might interfere with the DNA staining.

    • Stain the cells with a solution containing PI.

    • Analyze the DNA content of the individual cells using a flow cytometer.

    • Generate a histogram of DNA content to visualize the percentage of cells in each phase of the cell cycle.

D. In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of α-methylserine derivatives against specific enzymes like serine proteases or protein kinases.

  • Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The reduction in enzyme activity is used to determine the inhibitory potency of the compound.

  • Protocol:

    • Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and any necessary cofactors.

    • Add varying concentrations of the α-methylserine derivative (the inhibitor) to the reaction mixture.

    • Initiate the enzymatic reaction by adding the enzyme's specific substrate.

    • Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of the substrate. The detection method will depend on the specific assay (e.g., colorimetric, fluorometric, or luminescent).

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 or Ki value.

VI. Visualizing Mechanisms: Pathways and Workflows

To better understand the complex biological processes influenced by α-methylserine derivatives, we can visualize key pathways and experimental workflows using diagrams.

cluster_synthesis Synthesis of α-Methylserine Derivatives α-Methylserine α-Methylserine β-Lactone Intermediate β-Lactone Intermediate α-Methylserine->β-Lactone Intermediate Cyclization Diverse Derivatives Diverse Derivatives β-Lactone Intermediate->Diverse Derivatives Nucleophilic Opening

Caption: General synthetic route to α-methylserine derivatives via a β-lactone intermediate.

cluster_apoptosis Intrinsic Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest Derivative α-Methylserine Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress CyclinB1_CDK1 Cyclin B1/CDK1 Complex Derivative->CyclinB1_CDK1 Downregulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest

Caption: Anticancer mechanisms of α-methylserine derivatives.

cluster_workflow Cytotoxicity and Apoptosis Evaluation Workflow Cell_Culture Cancer Cell Lines Treatment Treat with α-Methylserine Derivative Cell_Culture->Treatment MTT_Assay MTT Assay for Viability (IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI) Treatment->Flow_Cytometry Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for assessing anticancer activity.

VII. Conclusion and Future Perspectives

α-Methylserine derivatives represent a compelling class of molecules with a broad spectrum of biological activities. Their conformationally restricted nature provides a robust platform for the design of potent and selective therapeutic agents. The demonstrated anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, underscore their potential in oncology. Furthermore, their utility as scaffolds for the development of enzyme inhibitors and neurologically active compounds opens up exciting avenues for addressing a range of diseases.

Future research in this field will likely focus on several key areas:

  • Expansion of Chemical Diversity: The continued development of novel synthetic methodologies will enable the creation of more diverse libraries of α-methylserine derivatives, increasing the probability of identifying lead compounds with improved activity and selectivity.

  • Target Identification and Validation: A deeper understanding of the specific molecular targets of these derivatives is crucial. Advanced techniques such as chemoproteomics can be employed to identify the proteins that these compounds interact with, providing valuable insights into their mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro results must be translated into in vivo models to assess the efficacy, safety, and pharmacokinetic properties of these compounds.

  • Combination Therapies: The potential of α-methylserine derivatives to be used in combination with existing therapies to enhance efficacy and overcome drug resistance is a promising area of investigation.

References

  • Anticancer Activity of New Synthetic α-Methylene-δ-Lactones on Two Breast Cancer Cell Lines. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Synthesis and biological evaluation of alpha-MSH analogues substituted with alanine. Peptides. [Link]

  • The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. [Link]

  • MMAE and MMAEp cause cell cycle arrest at G2/M. ResearchGate. [Link]

  • Mechanistic inhibitor of serine proteases forming stable acyl-intermediates. ResearchGate. [Link]

  • 4-Methylpseudoproline derived from α-methylserine - Synthesis and conformational studies. ResearchGate. [Link]

  • Discovery of α-methylene-γ-lactone-δ-epoxy derivatives with anti-cancer activity: synthesis, SAR study, and biological activity. ResearchGate. [Link]

  • Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds. PubMed. [Link]

  • alpha-Methyl derivatives of serine-O-phosphate as novel, selective competitive metabotropic glutamate receptor antagonists. PubMed. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. PMC. [Link]

  • A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. PMC. [Link]

  • Application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. ResearchGate. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]

  • Discovery and Optimization of Selective Inhibitors of Meprin α (Part I). PMC. [Link]

  • Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. PubMed. [Link]

  • Behavioral, Anti-Inflammatory, and Neuroprotective Effects of a Novel FPR2 Agonist in Two Mouse Models of Autism. MDPI. [Link]

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PMC. [Link]

  • Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. MDPI. [Link]

  • Neuroprotective and memory-related actions of novel alpha-7 nicotinic agents with different mixed agonist/antagonist properties. PubMed. [Link]

  • Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. MDPI. [Link]

  • Novel Approaches for Targeting Metalloproteinases. PMC. [Link]

  • α-Hederin Arrests Cell Cycle at G2/M Checkpoint and Promotes Mitochondrial Apoptosis by Blocking Nuclear Factor-κB Signaling in Colon Cancer Cells. PMC. [Link]

  • Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. PMC. [Link]

  • Matrix metalloproteinase protein inhibitors: highlighting a new beginn. MNM. [Link]

  • Inhibition of matrix metalloproteinases increases PPAR-alpha and IL-6 and prevents dietary-induced hepatic steatosis and injury in a murine model. PubMed. [Link]

  • Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. MDPI. [Link]

  • Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents. MDPI. [Link]

  • A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PMC. [Link]

  • Serine Protease Inhibitors. Cambridge MedChem Consulting. [Link]

  • Tumor-Specific S/G2-Phase Cell Cycle Arrest of Cancer Cells by Methionine Restriction. PubMed. [Link]

  • Chemical-induced apoptosis: formation of the Apaf-1 apoptosome. PubMed. [Link]

  • TAp63α induces apoptosis by activating signaling via death receptors and mitochondria. ResearchGate. [Link]

  • Roles of serine in neurodegenerative diseases. PMC. [Link]

  • 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. [Link]

  • Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. MDPI. [Link]

  • Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line. MDPI. [Link]

  • Neuroprotective effects of overexpressing tissue inhibitor of metalloproteinase TIMP-1. PubMed. [Link]

  • Crystal Structure of Human Protein Kinase C Alpha in Complex with Compound 28 ((R)-6-((3S,4S)-1,3-Dimethyl-piperidin-4-yl)-7-(2-fluoro-phenyl)-4-methyl-2,10-dihydro-9-oxa-1,. RCSB PDB. [Link]

  • Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. MDPI. [Link]

  • Novel protein kinase C inhibitors: alpha-terthiophene derivatives. PubMed. [Link]

Sources

Exploratory

Solubility profile of D-2-Methylserine in organic solvents

Topic: Solubility Profile of D-2-Methylserine in Organic Solvents Document Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3] Executive Summary: The Conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of D-2-Methylserine in Organic Solvents Document Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2][3]

Executive Summary: The Conformational Architect

D-2-Methylserine (also known as (R)-2-methylserine or


-methyl-D-serine) is a pivotal non-proteinogenic amino acid in modern peptidomimetic drug design.[1][2][3] By introducing a methyl group at the 

-carbon, it imposes significant steric constraints on the peptide backbone, stabilizing specific secondary structures (helices or turns) and enhancing resistance to enzymatic degradation.

However, its utility is frequently bottlenecked by its physicochemical behavior.[1][2] Like most free amino acids, D-2-Methylserine exists as a zwitterion in its neutral state, resulting in a crystal lattice with high coulombic forces.[1][2][3] This renders it sparingly soluble in the non-polar organic solvents typically favored for synthetic organic chemistry (e.g., DCM, Toluene).

This guide provides a definitive solubility profile, mechanistic insights into its dissolution behavior, and actionable protocols for solubilization during synthesis and purification.[2]

Physicochemical Identity & Solubility Mechanism

To master the solubility of D-2-Methylserine, one must first understand the forces governing its solid-state lattice.[1][2][3]

  • Chemical Structure: (R)-2-amino-3-hydroxy-2-methylpropanoic acid[1][2][3]

  • Molecular Weight: 119.12 g/mol [1][2][3][4][5][6]

  • Nature: Zwitterionic (Dipolar ion) at neutral pH.[1][2][3]

  • pKa Values (Est):

    
    -COOH 
    
    
    
    2.2 |
    
    
    -NH
    
    
    
    
    9.6[1][2][3]
  • LogP (Est): -2.9 (Highly Hydrophilic)[1][2][3]

The Zwitterionic Barrier

In the solid state, the ammonium group (


) and carboxylate group (

) form a rigid ionic lattice held together by strong electrostatic interactions.[1][3]
  • In Water: The high dielectric constant (

    
    ) and hydrogen-bonding capability of water overcome the lattice energy, solvating the ions.
    
  • In Organic Solvents: Most organic solvents lack the dielectric strength to shield these charges. Consequently, the lattice energy dominates, and solubility remains negligible unless specific "solubilization triggers" (acid/base modification) are employed.

Solubility Profile: Quantitative Data

The following data aggregates experimental trends and predictive models for D-2-Methylserine at 25°C. Note the sharp dichotomy between protic/polar aprotic solvents and non-polar solvents.

Table 1: Solubility of D-2-Methylserine in Common Solvents (25°C)

Solvent ClassSolventSolubility (g/L)*Solvation Mechanism
Aqueous Water (

)
~360 - 365 Ion-dipole hydration; H-bonding.[1][2][3]
Polar Aprotic DMSO~100 Strong dipole interaction; disruption of H-bond network.[1][2][3]
DMF~20 Moderate dipole interaction.[1][2][3]
Acetonitrile< 0.5Weak interaction with zwitterion.[1][2][3]
Protic Methanol~11 H-bonding donor/acceptor capable.[1][2][3]
Ethanol~1.2Reduced polarity limits lattice disruption.[2][3]
Isopropanol< 0.3Steric hindrance prevents effective solvation.[2][3]
Non-Polar Dichloromethane (DCM)< 0.2Incompatible (London dispersion forces only).[3]
Ethyl Acetate< 0.3Insufficient polarity.[1][2][3]
Toluene< 0.1Completely immiscible with zwitterion.[2][3]

*Values represent aggregated technical estimates. Actual solubility may vary based on crystal polymorph and particle size.

Experimental Protocol: Determination of Saturation Solubility

Objective: To rigorously determine the thermodynamic solubility of D-2-Methylserine in a target organic solvent (e.g., Methanol or DMSO) using the Saturation Shake-Flask Method.

Pillar of Trust: This protocol includes a "Self-Validating Step" (Gravimetric vs. HPLC) to ensure data integrity.

Materials
  • D-2-Methylserine (>98% purity).[1][2][3]

  • Target Solvent (HPLC Grade).[2][3][7]

  • Temperature-controlled orbital shaker.[1][2][3]

  • 0.45 µm PTFE Syringe Filters (chemically compatible with organics).[1][2][3]

  • Analytical Balance (0.01 mg precision).[1][2][3]

Step-by-Step Methodology
  • Supersaturation Preparation:

    • Add excess D-2-Methylserine solid to 5 mL of the target solvent in a glass vial.[1][2][3]

    • Visual Check: Ensure solid particles are clearly visible at the bottom. If all dissolve, add more solid until a persistent precipitate remains.[1][2]

  • Equilibration:

    • Seal the vial and place it in the orbital shaker at 25°C ± 0.1°C.

    • Shake at 200 RPM for 24 hours.

    • Causality: 24 hours ensures the system reaches thermodynamic equilibrium, overcoming slow dissolution kinetics typical of crystal lattices.

  • Filtration:

    • Allow the suspension to settle for 1 hour.

    • Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vessel.

    • Critical Step: Discard the first 0.5 mL of filtrate to account for drug adsorption onto the filter membrane.

  • Quantification (Dual-Validation):

    • Method A (Gravimetric): Evaporate the solvent under vacuum/nitrogen stream. Dry the residue to constant weight. Calculate solubility (

      
      ).[3]
      
    • Method B (HPLC): Dilute an aliquot of the filtrate with water/mobile phase and analyze via HPLC-UV (210 nm) against a standard curve.[1][3]

  • Validation Criteria:

    • The results from Method A and Method B should deviate by <5%. If deviation is higher, check for solvent inclusions (Method A error) or filter adsorption (Method B error).

Mechanistic Visualization: The Solubilization Workflow

The following diagram illustrates the decision matrix for solubilizing D-2-Methylserine for synthetic applications.

SolubilityWorkflow Start D-2-Methylserine (Solid) SolventChoice Select Solvent System Start->SolventChoice Water Aqueous Media (pH 7) SolventChoice->Water High Solubility Organic Organic Solvent (DCM, DMF, THF) SolventChoice->Organic Low Solubility Zwitterion Zwitterionic State (Insoluble in Organics) Organic->Zwitterion Action Solubilization Strategy Zwitterion->Action Break Lattice Acid Add Acid (TFA/HCl) Forms Cationic Salt Action->Acid Base Add Base (DIPEA/TEA) Forms Anionic Salt Action->Base Protect Protect N/C Termini (Fmoc/Boc/Esters) Action->Protect Result Soluble in Organic Media (Ready for Coupling) Acid->Result Protonation (-NH3+) Base->Result Deprotonation (-COO-) Protect->Result Mask Polar Groups

Figure 1: Decision matrix for solubilizing D-2-Methylserine.[1][2][3] The central challenge is the zwitterionic lattice, which must be disrupted via pH modification or chemical protection to achieve organic solubility.

Applications & Implications for Synthesis

For drug development professionals, "solubility" is a means to an end—usually peptide coupling or purification.[1][2]

Peptide Coupling (SPPS)
  • Challenge: Free D-2-Methylserine will not dissolve in DMF/DCM, the standard solvents for Solid Phase Peptide Synthesis (SPPS).[1][2][3]

  • Solution: Do not use the free acid. Use Fmoc-D-2-Methylserine .[1][2][3] The Fmoc group masks the amine, and the free carboxyl group allows solubility in DMF.

  • Alternative: If using the free acid for solution-phase chemistry, use a chaotropic solvent mixture .[1][2][3]

    • Recipe: DMF + 1% TFA.[1][2][3] The acid protonates the carboxylate (

      
      ), breaking the zwitterion and significantly increasing solubility in DMF.[1][2][3]
      
Purification (Prep-HPLC)
  • Mobile Phase: Since D-2-Methylserine is highly polar (LogP -2.9), it will elute in the void volume of standard C18 columns.[1][2][3]

  • Strategy: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Ion-Pairing Agent (e.g., 0.1% Heptafluorobutyric acid) in the mobile phase to increase retention on C18.[1][2][3]

References

  • BenchChem. (2025).[1][2][3] Physicochemical Properties of 2-Methylserine: Solubility and pKa Data. Retrieved from [3]

  • Scent.vn Technical Data. (2024). Methylserine (CAS 2480-26-4) Solubility Profile in Organic Solvents. Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 94309, 2-Methylserine. Retrieved from [3]

  • Needham, T. E. (1970).[1][2][3][8] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Digital Commons.[1][2][8] Retrieved from

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 2-Methyl-D-Serine (CAS 81132-44-7).[1][2][3][5] Retrieved from [1][2][3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of D-2-Methylserine

Introduction: The Significance of D-2-Methylserine D-2-Methylserine, the D-enantiomer of α-methylserine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2] Its structure, which incorporates a methyl group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-2-Methylserine

D-2-Methylserine, the D-enantiomer of α-methylserine, is a non-proteinogenic α,α-disubstituted amino acid.[1][2] Its structure, which incorporates a methyl group at the α-carbon, introduces significant conformational constraints when incorporated into peptides. This structural rigidity can enhance biological activity and increase resistance to enzymatic degradation, making it a valuable building block for peptidomimetics and other pharmaceutical agents.[3] However, the creation of the quaternary stereocenter in a stereocontrolled manner presents a significant synthetic challenge. This guide provides an in-depth analysis of field-proven strategies to achieve the enantioselective synthesis of D-2-Methylserine, focusing on the underlying principles and detailed experimental protocols.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure D-2-Methylserine can be approached through several distinct strategies. The choice of method often depends on factors such as scale, available starting materials, and desired enantiomeric purity. This guide will focus on three primary, well-validated approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classic and reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the sequence.[4][5]

  • Asymmetric Catalysis: This modern approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offering high efficiency and atom economy.

  • Enzymatic Synthesis: Leveraging the inherent stereoselectivity of enzymes, biocatalytic methods provide environmentally benign and highly specific routes to chiral molecules.[6]

Synthetic_Strategies_Overview cluster_0 Methodologies Prochiral Precursor Prochiral Precursor Chiral Auxiliary Chiral Auxiliary Prochiral Precursor->Chiral Auxiliary Covalent Attachment Asymmetric Catalysis Asymmetric Catalysis Prochiral Precursor->Asymmetric Catalysis Catalytic Cycle Enzymatic Synthesis Enzymatic Synthesis Prochiral Precursor->Enzymatic Synthesis Biotransformation D-2-Methylserine D-2-Methylserine Chiral Auxiliary->D-2-Methylserine Diastereoselective Reaction & Auxiliary Removal Asymmetric Catalysis->D-2-Methylserine Enantioselective Transformation Enzymatic Synthesis->D-2-Methylserine High e.e.

Caption: Overview of primary strategies for D-2-Methylserine synthesis.

Protocol 1: Chiral Auxiliary Approach via Bis-Lactim Ether (Schöllkopf Method)

This powerful method relies on the use of a chiral auxiliary derived from an abundant natural amino acid, L-valine, to construct the quaternary stereocenter with exceptional facial selectivity. The key intermediate is a "bis-lactim ether," which serves as a chiral glycine enolate equivalent.

Causality and Expertise: The L-valine auxiliary provides a sterically demanding isopropyl group that effectively shields one face of the metalated intermediate. Consequently, the incoming electrophile (in this case, a hydroxymethyl equivalent) can only approach from the less hindered face, leading to a highly diastereoselective alkylation. Butyllithium is used as a strong, non-nucleophilic base to ensure complete and rapid deprotonation to form the key lithium aza-enolate.

Schollkopf_Method cluster_workflow Workflow start L-Valine Methyl Ester step1 Cyclo-dipeptide Formation (L-Val-Gly) start->step1 step2 Bis-Lactim Ether Synthesis (e.g., with Meerwein's salt) step1->step2 step3 Metalation with BuLi (Formation of Lithium Aza-enolate) step2->step3 step4 Diastereoselective Alkylation (with CH₂O source, e.g., benzyloxymethyl chloride) step3->step4 step5 Mild Acidic Hydrolysis (0.25 N HCl) step4->step5 end D-O-Benzyl-α-methylserine Methyl Ester L-Valine Methyl Ester (Recycled) step5->end final Deprotection (6 N HCl) end:f0->final product D-2-Methylserine final->product

Caption: Workflow for the Schöllkopf bis-lactim ether synthesis.

Detailed Experimental Protocol:

Step 1: Synthesis of the Bis-Lactim Ether Intermediate (1)

  • Begin with the commercially available cyclo(L-Val-Gly) dipeptide.

  • Treat the dipeptide with a suitable O-alkylating agent such as triethyloxonium tetrafluoroborate (Meerwein's salt) to form the "mixed" bis-lactim ether containing the L-valine chiral auxiliary. This intermediate is typically purified by distillation or chromatography.

Step 2: Metalation and Diastereoselective Alkylation

  • Dissolve the bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

  • Slowly add n-Butyllithium (n-BuLi, 1.05 eq) solution dropwise, maintaining the temperature at -78 °C. Stir for 10-15 minutes to ensure complete formation of the lithium aza-enolate.

  • In a separate flask, prepare a solution of chloromethyl benzyl ether (1.1 eq) in anhydrous THF.

  • Add the solution of the electrophile to the enolate solution at -78 °C. Allow the reaction to stir for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Hydrolysis and Product Isolation

  • Warm the mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude adduct is then subjected to mild acidic hydrolysis. Dissolve the residue in 0.25 N hydrochloric acid (HCl) and stir at room temperature. This step cleaves the intermediate, liberating the chiral auxiliary (as L-valine methyl ester) and the desired product, (R)-(+)-O-benzyl-α-methylserine methyl ester.

  • The two esters can be separated by distillation or column chromatography.

Step 4: Deprotection

  • Heat the purified (R)-(+)-O-benzyl-α-methylserine methyl ester with 6 N HCl to simultaneously hydrolyze the ester and remove the benzyl protecting group, yielding the final D-2-Methylserine hydrochloride salt.

  • The free amino acid can be obtained by neutralization, for example, using an ion-exchange resin.

Parameter Reported Value Source
Chemical Yield (Alkylation) 91%
Diastereomeric Excess (d.e.) >95%
Key Advantage High stereocontrol, recyclable auxiliary
Key Disadvantage Multi-step process, use of pyrophoric reagents

Protocol 2: Asymmetric Organocatalytic Amination

This strategy utilizes a chiral amine-based organocatalyst to control the enantioselective addition of a nitrogen source to a prochiral aldehyde. This approach is highly attractive due to its operational simplicity and avoidance of toxic heavy metals. While the cited literature describes the synthesis of the (S)-enantiomer, employing the opposite enantiomer of the catalyst would predictably yield the desired D-isomer.[7][8]

Causality and Expertise: The organocatalyst, a derivative of an amino acid like naphthylalanine, reacts with the starting aldehyde to form a chiral enamine intermediate. The bulky naphthyl group of the catalyst shields one face of the enamine, forcing the incoming electrophilic aminating agent (e.g., an azodicarboxylate) to attack from the less hindered side. This facial bias is the origin of the high enantioselectivity. The one-pot protocol is designed for efficiency, minimizing purification steps between transformations.[8]

Detailed Experimental Protocol:

Step 1: Asymmetric α-Amination

  • To a suspension of 2-methyl-3-(benzyloxy)propanal (1.2 eq) and di-tert-butyl azodicarboxylate (1.0 eq) in an appropriate solvent like THF, add the chiral organocatalyst (e.g., L-3-(1-Naphthyl)-alanine, 15 mol%).[8]

  • Stir the mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by the disappearance of the orange color of the azodicarboxylate.[8]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Et₂O).[8]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude α,α-disubstituted amino aldehyde can be carried forward without extensive purification.

Step 2: One-Pot Oxidation and Esterification

  • Following a one-pot protocol, the crude aldehyde from the previous step is oxidized to the corresponding carboxylic acid.[8] This is often achieved using reagents like sodium chlorite (NaClO₂) at room temperature.[8]

  • After the oxidation is complete, the carboxylic acid is esterified. A common method is the addition of (trimethylsilyl)diazomethane to afford the methyl ester.[8]

Step 3: Deprotection

  • The resulting protected amino ester is then deprotected. This typically involves catalytic hydrogenation (e.g., H₂, Pd/C) to remove the benzyl ether and acid-mediated removal of the Boc groups from the hydrazine moiety, which is then cleaved to reveal the free amine.

  • Purification by chromatography or crystallization yields the enantiomerically enriched D-2-Methylserine methyl ester, which can be saponified to the final product.

Parameter Typical Value Source
Enantiomeric Excess (e.e.) High (often >90%)[7][8]
Key Advantage Metal-free, catalytic, operationally simple[8]
Key Disadvantage Catalyst synthesis may be required

Protocol 3: Enzymatic Resolution

Enzymatic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions. While direct asymmetric synthesis is possible, kinetic resolution of a racemic mixture of a suitable precursor is a robust and widely used industrial strategy. The "hydantoinase process" is a powerful multi-enzyme system for producing D-amino acids.[6]

Causality and Expertise: This process relies on a cascade of three enzymes. A hydantoin racemase continuously interconverts the L- and D-enantiomers of the 5-substituted hydantoin precursor. A D-selective hydantoinase then hydrolyzes only the D-hydantoin to the corresponding D-N-carbamoyl-amino acid. Finally, a D-carbamoylase hydrolyzes this intermediate to the desired D-amino acid.[6] This dynamic kinetic resolution allows for a theoretical yield of 100% of the desired D-enantiomer from the racemic starting material.

Hydantoinase_Process racemate DL-5-(hydroxymethyl)-5-methylhydantoin l_hydantoin L-Hydantoin racemate->l_hydantoin d_hydantoin D-Hydantoin racemate->d_hydantoin l_hydantoin->d_hydantoin Hydantoin Racemase d_carbamoyl D-N-Carbamoyl-2-Methylserine d_hydantoin->d_carbamoyl D-Hydantoinase (Hydrolysis) d_product D-2-Methylserine d_carbamoyl->d_product D-Carbamoylase (Hydrolysis)

Caption: The multi-enzyme cascade of the hydantoinase process.

General Experimental Protocol:

Step 1: Synthesis of Racemic Hydantoin Precursor

  • Synthesize the racemic 5-(hydroxymethyl)-5-methylhydantoin starting from a suitable ketone (e.g., hydroxyacetone) through the Bucherer-Bergs reaction with potassium cyanide and ammonium carbonate.

Step 2: Enzymatic Resolution

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • Add the racemic hydantoin substrate to the buffer.

  • Introduce the enzymes. This is often done using whole-cell biocatalysts (e.g., E. coli strains overexpressing the required enzymes) or immobilized enzymes to facilitate recovery and reuse.[6] The system will contain the hydantoin racemase, D-hydantoinase, and D-carbamoylase.

  • Incubate the reaction at an optimal temperature (e.g., 30-50 °C) with gentle agitation. Monitor the reaction progress by HPLC to track the consumption of the substrate and formation of the product.

  • Since the racemase continuously converts the unreacted L-hydantoin to D-hydantoin, the reaction can be driven to near-complete conversion.

Step 3: Product Isolation

  • Once the reaction is complete, remove the biocatalyst by centrifugation or filtration.

  • Adjust the pH of the supernatant to the isoelectric point of D-2-Methylserine to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain highly pure D-2-Methylserine.

Parameter Typical Value Source
Theoretical Yield Up to 100%[6]
Enantiomeric Excess (e.e.) >99%[6]
Key Advantage High enantiopurity, environmentally benign, high yield[6]
Key Disadvantage Requires specific enzymes/biocatalysts

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1982). Asymmetric Syntheses via Heterocyclic Intermediates, XI. Enantioselective Synthesis of (R)-(-)-[alpha]-Methylserine. Liebigs Annalen der Chemie, 1982(9), 1756-1757. [Link]

  • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2000). Asymmetric synthesis of all isomers of α-methyl-β-phenylserine. Tetrahedron: Asymmetry, 11(10), 2195-2204. [Link]

  • Xiao, Q., Tang, Y. F., & Xie, P. (2020). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research, 22(1), 61-68. [Link]

  • Xiao, Q., Tang, Y. F., & Xie, P. (2019). An efficient enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride via asymmetrically catalyzed amination. Journal of Asian Natural Products Research. [Link]

  • Horikawa, M., Nakajima, T., & Ohfune, Y. (1990). Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. [Link]

  • CN105949074A - Synthesis method of O-methyl-D-serine.
  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

  • CN101735085A - Method for preparing D-serine by kinetic resolution.
  • Chiral auxiliary. Wikipedia. [Link]

  • Panunzio, M., et al. (2025). Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction. ResearchGate. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Looper, R. E., & Williams, R. M. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 83, 153. [Link]

  • Pollegioni, L., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Methyl-D-serine. PubChem Compound Database. [Link]

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters, 7(2), 255-8. [Link]

  • 2-Methylserine. Wikipedia. [Link]

  • CN108004245A - Method for synthesizing DL-serine through enzyme catalysis method.
  • UCL Discovery. (2022). Stereoselective Transaminase-Mediated Synthesis of Serotonin and Melatonin Receptor Agonists. UCL Discovery. [Link]

Sources

Application

Application Note: Strategic Incorporation of D-2-Methylserine into Peptidomimetics

-Disubstituted Amino Acids Executive Summary & Strategic Rationale The incorporation of D-2-methylserine (D-MeSer) , an -disubstituted amino acid, represents a high-value strategy in peptidomimetic design. Unlike standar...

Author: BenchChem Technical Support Team. Date: February 2026


-Disubstituted Amino Acids

Executive Summary & Strategic Rationale

The incorporation of D-2-methylserine (D-MeSer) , an


-disubstituted amino acid, represents a high-value strategy in peptidomimetic design. Unlike standard serine, the presence of the 

-methyl group introduces profound steric constraints that alter the local backbone torsion angles (

).
Why D-2-Methylserine?
  • Conformational Locking: The "Thorpe-Ingold" (gem-dimethyl) effect restricts the rotation around the

    
     and 
    
    
    
    bonds. D-MeSer strongly promotes
    
    
    -helical
    or
    
    
    -turn
    structures, forcing the peptide backbone into bioactive conformations that linear peptides rarely achieve.
  • Proteolytic Resistance: The steric bulk of the

    
    -methyl group creates a "shield" against standard proteases (e.g., chymotrypsin, trypsin), significantly extending the plasma half-life of the therapeutic candidate.
    
  • Nucleophilic Functionality: Retaining the hydroxyl group allows for further diversification (e.g., glycosylation, phosphorylation mimetics) while maintaining the rigid backbone.

The "Steric Wall": Synthetic Challenges[1][2]

Incorporating D-MeSer is non-trivial. The quaternary


-carbon creates a significant energy barrier for amide bond formation.
Challenge A: Coupling of D-MeSer

The incoming Fmoc-D-MeSer-OH is bulky. Standard carbodiimide activation (DIC/HOBt) is often too slow, leading to incomplete coupling and deletion sequences.

Challenge B: Coupling onto D-MeSer (The Critical Bottleneck)

Once D-MeSer is on the chain, its terminal amine is buried by the


-methyl and 

-hydroxymethyl groups. This amine is nucleophilically impaired . The subsequent amino acid coupling is the most common failure point in these syntheses.
Challenge C: Side Reactions

While


-methyl amino acids cannot racemize via direct proton abstraction (lacking an 

-proton), the high activation energy required can lead to:
  • Oxazolone formation: Leading to slow reactivity.

  • O-acylation: If the side-chain hydroxyl is not properly protected (use tBu), the activating agent may esterify the hydroxyl group.

Protocol: Optimized Microwave-Assisted SPPS

This protocol utilizes PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which is superior to HATU for extremely hindered couplings due to the formation of the highly reactive intra-molecular base mechanism of the aza-benzotriazole and the phosphonium salt's specific kinetics.

Materials
  • Resin: Rink Amide ChemMatrix (PEG-based resins swell better for hindered sequences than polystyrene).

  • Amino Acid: Fmoc-D-MeSer(tBu)-OH.

  • Coupling Reagent: PyAOP (Preferred) or HATU.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: NMP (N-methylpyrrolidone) – preferred over DMF for difficult sequences due to higher polarity and reduced aggregation.

Step-by-Step Workflow
Phase 1: Coupling Fmoc-D-MeSer-OH to the Resin
  • Swell Resin: 20 mins in DCM, then 20 mins in NMP.

  • Deprotection: 20% Piperidine in NMP (2 x 5 min). Wash 5x NMP.

  • Activation Cocktail:

    • Fmoc-D-MeSer(tBu)-OH (4.0 eq)

    • HATU (3.9 eq) - Note: HATU is sufficient for putting MeSer ON the chain.

    • HOAt (4.0 eq) - Additive prevents racemization/side reactions.

    • DIPEA (8.0 eq)

  • Reaction: Microwave irradiation at 75°C for 10 minutes (Power: 30W).

  • Wash: 5x NMP.

Phase 2: Coupling the Next Amino Acid (The Difficult Step)

This step requires the most aggressive conditions.

  • Deprotection: 20% Piperidine in NMP (2 x 10 min). Extended time ensures removal of Fmoc from the hindered amine.

  • Activation Cocktail (The "Power" Mix):

    • Incoming Fmoc-AA-OH (5.0 eq)

    • PyAOP (5.0 eq) - Switch to Phosphonium salt here.

    • DIPEA (10.0 eq)

  • Reaction:

    • Cycle 1: Microwave at 75°C for 15 minutes .

    • Re-Coupling (Mandatory): Drain and repeat with fresh reagents. Microwave at 75°C for 15 minutes .

  • Capping (Crucial): Acetylate unreacted amines to prevent deletion sequences.

    • Solution: Acetic Anhydride (5%) / Pyridine (6%) in NMP.

    • Time: 10 mins.

Data Analysis & Decision Making

Table 1: Coupling Reagent Performance for -Methyl Amino Acids
ReagentMechanismSuitability for D-MeSerProsCons
DIC/Oxyma CarbodiimideLowLow racemization, cheap.Too slow for quaternary centers; high deletion risk.
HATU Uronium/GuanidiniumHighExcellent standard activation.Can cause guanidinylation of the hindered amine if reaction is prolonged.
PyAOP PhosphoniumCritical Does not guanidinylate; higher reactivity for N-methyl/

-methyl junctions.
Expensive; byproducts are phosphine oxides (harder to clean in solution, fine for SPPS).
COMU Uronium (Oxyma-based)HighSafer than HATU (no explosion risk), very efficient.Less stability in solution than PyAOP.

Process Visualization

The following diagram illustrates the decision logic for incorporating D-MeSer, specifically highlighting the divergence from standard SPPS cycles.

SPPS_Workflow Start Start: Resin-Peptide Chain CheckSeq Next AA Analysis Start->CheckSeq IsMeSer Is Incoming AA D-MeSer? CheckSeq->IsMeSer StdCoupling Standard Coupling (DIC/Oxyma, RT) IsMeSer->StdCoupling No MeSerCoupling MeSer Incorporation (HATU, 75°C MW) IsMeSer->MeSerCoupling Yes Deprotect Fmoc Removal (20% Piperidine) StdCoupling->Deprotect MeSerCoupling->Deprotect IsPostMeSer Is Previous AA D-MeSer? Deprotect->IsPostMeSer IsPostMeSer->CheckSeq No (Loop back) HardCoupling Hindered Junction Coupling (PyAOP, 2x 75°C MW) IsPostMeSer->HardCoupling Yes (Critical Step) Cap Capping (Ac2O) HardCoupling->Cap QC QC: Micro-cleavage & LCMS QC->HardCoupling Fail (Retry) End Continue Synthesis QC->End Pass Cap->QC End->CheckSeq Next Cycle

Caption: Decision tree for SPPS emphasizing the distinct high-energy protocols required for coupling D-MeSer and the subsequent residue.

Quality Control: The Self-Validating System

Do not rely on colorimetric tests (Kaiser/Chloranil) for D-MeSer couplings. The steric bulk can prevent the reagents from reaching the amine, yielding false negatives (indicating "complete coupling" when the amine is actually just unreactive to the test).

Mandatory Validation Protocol:

  • Micro-Cleavage: Remove ~2mg of resin beads.

  • Cleavage: Treat with 50uL TFA/TIS/H2O (95:2.5:2.5) for 30 mins.

  • Analysis: Inject onto UPLC-MS.

  • Criteria:

    • If Fmoc-AA-MeSer-Peptide (Target) > 95%: Proceed.[1]

    • If MeSer-Peptide (Deletion) > 5%: Re-couple using PyAOP.

References

  • Albericio, F., et al. (1997).[2] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis. Tetrahedron Letters. Link

  • Toniolo, C., et al. (2001). Conformationally constrained amino acids: Synthesis and incorporation into peptides. Wiley Online Library. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

  • Vertex AI Search Results. (2026). Consolidated search data on D-2-methylserine properties and synthesis.

Sources

Method

High-Fidelity Enzymatic Resolution of D-2-Methylserine: Protocols for Quaternary Carbon Desymmetrization

Executive Summary D-2-Methylserine (D-α-methylserine) represents a "privileged structure" in modern peptidomimetics. The introduction of the -methyl group at the serine chiral center creates a quaternary carbon that impo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-2-Methylserine (D-α-methylserine) represents a "privileged structure" in modern peptidomimetics. The introduction of the


-methyl group at the serine chiral center creates a quaternary carbon that imposes severe conformational constraints on peptide backbones (promoting helical structures) and confers significant resistance to enzymatic degradation by proteases.

However, the synthesis of quaternary stereocenters is chemically arduous. Classical alkylation of serine enolates often yields racemates requiring tedious separation. Enzymatic Kinetic Resolution (EKR) offers a superior route, utilizing the innate stereoselectivity of hydrolases to discriminate between enantiomers with high fidelity (


).

This Application Note details two robust protocols for the production of D-2-methylserine:

  • Lipase-Mediated Resolution (Organic/Biphasic): Best for ester substrates; high tolerance for steric bulk.

  • Acylase-Mediated Resolution (Aqueous): Scalable "Green" chemistry; yields N-protected D-precursors.

Mechanistic Insight: The Steric Challenge

The primary challenge in resolving


-methyl amino acids is the steric hindrance imposed by the methyl group at the reaction center. Standard proteases (e.g., Trypsin) often fail to bind these substrates effectively.
  • The Solution: We utilize enzymes with expansive hydrophobic pockets—specifically Lipase B from Candida antarctica (CAL-B) and Aminoacylase I from Aspergillus melleus .

  • The Strategy: Since most available enzymes are L-selective, we employ a "Subtractive Resolution" strategy. The enzyme selectively hydrolyzes the L-derivative, leaving the D-derivative unreacted . The D-derivative is then isolated and chemically deprotected to yield pure D-2-methylserine.

Decision Matrix: Selecting Your Protocol
FeatureProtocol A: Lipase (CAL-B)Protocol B: Acylase I
Substrate N-Protected Ester (e.g., N-Boc-MeSer-OMe)N-Acetyl-MeSer
Medium Organic solvent (Toluene/DIPE) or BiphasicAqueous Buffer (pH 7.5)
Throughput High (Fast kinetics)Moderate (Slower due to sterics)
Downstream Requires chromatography or distillationAcid/Base Extraction (No column needed)
Target High purity (>99% ee) D-EsterScalable D-Amide

Protocol A: Lipase-Mediated Resolution (The Ester Route)

This protocol utilizes Candida antarctica Lipase B (immobilized as Novozym 435) to hydrolyze the ester bond of the L-enantiomer.[1]

Materials
  • Substrate:

    
    -Benzoyl-DL-2-methylserine methyl ester (or ethyl ester).
    
  • Enzyme: Novozym 435 (immobilized CAL-B).

  • Solvent: Diisopropyl ether (DIPE) or Toluene (water-saturated).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5) - used if running a biphasic system.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mmol of racemic

    
    -Benzoyl-2-methylserine methyl ester in 50 mL of water-saturated DIPE.
    
    • Note: Ensure the solvent is "water-saturated" to provide the nucleophile for hydrolysis without dissolving the enzyme support.

  • Enzyme Addition: Add 200 mg of Novozym 435 beads (20 mg/mmol substrate).

  • Incubation: Incubate at 45°C with orbital shaking (200 rpm).

    • Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column).

    • Endpoint: Stop the reaction when conversion reaches ~50-52%. Do not exceed 55% to prevent hydrolysis of the slower-reacting D-enantiomer (which would erode ee).

  • Filtration: Filter off the immobilized enzyme beads (can be washed with acetone and reused up to 5 times).

  • Separation:

    • The filtrate contains the unreacted D-ester and the product L-acid .

    • Wash the organic phase with saturated NaHCO

      
       solution.
      
    • Aqueous Phase: Contains the L-acid (as sodium salt).

    • Organic Phase: Contains the D-ester .

  • Isolation of D-Precursor: Dry the organic phase over MgSO

    
    , filter, and evaporate to yield 
    
    
    
    -Benzoyl-D-2-methylserine methyl ester.
  • Final Hydrolysis: Reflux the D-ester in 6M HCl for 4-6 hours to remove the benzoyl and methyl groups.

  • Purification: Use Dowex 50W-X8 cation exchange resin to isolate free D-2-methylserine.

Protocol B: Acylase-Mediated Resolution (The Aqueous Route)

This protocol uses Aminoacylase I to hydrolyze the amide bond. It is classically used for industrial production due to the ease of separating the neutral D-amide from the ionic L-acid.

Materials
  • Substrate:

    
    -Acetyl-DL-2-methylserine.
    
  • Enzyme: Aminoacylase I (Grade I from Aspergillus melleus or Hog Kidney).

  • Cofactor: CoCl

    
     (Cobalt Chloride).
    
  • Buffer: 0.1 M Lithium Hydroxide / Acetic Acid (pH 7.5).

Step-by-Step Methodology
  • Reaction Setup: Dissolve 0.5 M

    
    -Acetyl-DL-2-methylserine in 0.1 M buffer. Adjust pH to 7.5 with LiOH.
    
  • Activation: Add CoCl

    
     to a final concentration of 0.5 mM.
    
    • Expert Insight: Acylase I is a metalloenzyme. Cobalt acts as an activator, often increasing reaction rates by 2-3 fold, which is critical for sterically hindered

      
      -methyl substrates.
      
  • Enzyme Addition: Add Aminoacylase I (approx. 50 units/mmol substrate).

  • Incubation: Stir gently at 37°C. Maintain pH at 7.5 using an autotitrator with 1M LiOH.

    • Endpoint: The reaction is complete when base consumption stops (approx. 50% conversion). This may take 24-48 hours due to the

      
      -methyl steric hindrance.
      
  • Quenching: Adjust pH to 5.0 with acetic acid and heat to 60°C for 10 mins to denature the enzyme (add activated carbon to remove protein). Filter through Celite.[2]

  • Separation (Ion Exchange):

    • Pass the filtrate through a cation exchange column (H+ form).

    • L-2-Methylserine (free amino acid) binds to the column.

    • 
      -Acetyl-D-2-methylserine  passes through in the void volume.
      
  • Recovery of D-Isomer: Collect the flow-through. Evaporate water to obtain crude

    
    -Acetyl-D-2-methylserine.
    
  • Deprotection: Reflux in 2M HCl for 2 hours to deacetylate. Neutralize and crystallize (ethanol/water) to obtain pure D-2-methylserine.

Visualization of Workflows

Workflow 1: Kinetic Resolution Logic

KineticResolution Racemate Racemic Substrate (DL-Ester or DL-Amide) Enzyme Enzyme Reaction (L-Selective Hydrolysis) Racemate->Enzyme Add Lipase or Acylase Mixture Mixture: L-Product (Acid) + D-Substrate Enzyme->Mixture 50% Conversion Separation Separation (Extraction or Ion Exchange) Mixture->Separation L_Path L-Acid (By-product) Separation->L_Path Aqueous/Bound Phase D_Path Unreacted D-Substrate (Ester/Amide) Separation->D_Path Organic/Flow-through Hydrolysis Chemical Hydrolysis (6M HCl) D_Path->Hydrolysis Deprotection FinalProduct Pure D-2-Methylserine Hydrolysis->FinalProduct

Caption: General workflow for the subtractive kinetic resolution of D-2-Methylserine.

Workflow 2: Enzyme Selection Decision Tree

DecisionTree Start Start: Choose Substrate Solubility Is substrate water soluble? Start->Solubility WaterSoluble Yes (e.g., N-Acetyl) Solubility->WaterSoluble NotSoluble No (e.g., Esters) Solubility->NotSoluble AcylasePath Use Aminoacylase I (Protocol B) WaterSoluble->AcylasePath LipasePath Use Lipase (CAL-B) (Protocol A) NotSoluble->LipasePath Consideration1 Note: Slower kinetics due to sterics AcylasePath->Consideration1 Consideration2 Note: Requires organic solvent handling LipasePath->Consideration2

Caption: Decision matrix for selecting the optimal enzymatic route based on substrate solubility.

Analytical Validation

To ensure the integrity of the protocol, the Enantiomeric Excess (ee) must be calculated using the following formula:



Recommended HPLC Conditions:

  • Column: Chiralpak AD-H or Crownpak CR(+) (Daicel).

  • Mobile Phase (Crownpak): Perchloric acid (pH 1.5) at 10°C (excellent for free amino acids).

  • Detection: UV at 210 nm (or 254 nm if benzoyl protected).

  • Target: ee > 98% for D-isomer.

References

  • Aida, H. et al. (2011). Resolution of α-methylserine derivatives via lipase mediated acetylation.[3] Biocatalysis and Biotransformation.[4] 3

  • Nishino, N. et al. (1996).[5] Tandem enzymatic resolution yielding L-alpha-aminoalkanedioic acid omega-esters.[5] Chemical & Pharmaceutical Bulletin.[5] 5

  • Smith, N. D. et al. (2005).[6] Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone.[6] Organic Letters.[6] 6

  • Martínez-Rodríguez, S. et al. (2025).[7] Revisiting D-Acylases for D-Amino Acid Production. Microbial Biotechnology.[8] 9

  • De Mattos, M. C. et al. (2011). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates.[10] Journal of the Brazilian Chemical Society. 1

Sources

Application

Scale-up synthesis of enantiopure D-2-Methylserine

Application Note: Scalable Chemo-Enzymatic Synthesis of Enantiopure D-2-Methylserine Executive Summary D-2-Methylserine ( -methyl-D-serine) is a critical non-proteinogenic amino acid used in peptide therapeutics to induc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Chemo-Enzymatic Synthesis of Enantiopure D-2-Methylserine

Executive Summary

D-2-Methylserine (


-methyl-D-serine) is a critical non-proteinogenic amino acid used in peptide therapeutics to induce helical conformation and confer resistance to proteolytic degradation. The introduction of the 

-methyl group creates a quaternary stereocenter, rendering standard asymmetric hydrogenation methods ineffective.

This Application Note details a robust, scalable Chemo-Enzymatic Resolution protocol. Unlike stoichiometric chiral auxiliary methods (e.g., Ni-BPB complexes) which are excellent for discovery but expensive for multi-kilogram production, this protocol utilizes Acylase I (Aminoacylase I) to resolve a racemic N-acetyl precursor. This method offers high atom economy, uses inexpensive starting materials (hydroxyacetone), and is validated for scale-up in GMP environments.

Strategic Analysis: Route Selection

FeatureAsymmetric Synthesis (Ni-Complex)Biocatalytic Resolution (Acylase I)
Scale Potential Low to Medium (kg)High (100s of kg)
Cost Driver Chiral Auxiliary (Stoichiometric)Enzyme (Catalytic/Reusable)
Enantiomeric Excess >98%>99% (Kinetic Resolution)
Waste Stream Metal waste, auxiliary recyclingAqueous waste, biodegradable
Operational Complexity High (Low temp, inert atmosphere)Low (Aqueous, ambient temp)

Decision: The Acylase I mediated resolution of N-Acetyl-DL-2-methylserine is selected as the primary protocol for scale-up due to its operational simplicity and economic viability.

Process Workflow Diagram

The following diagram illustrates the end-to-end workflow, from raw material to isolated enantiopure product.

G Start Raw Material: Hydroxyacetone Step1 Step 1: Bucherer-Bergs Reaction (Formation of Hydantoin) Start->Step1 (NH4)2CO3, KCN Step2 Step 2: Alkaline Hydrolysis (Formation of DL-2-Methylserine) Step1->Step2 NaOH, Heat Step3 Step 3: N-Acetylation (Ac2O / NaOH) Step2->Step3 Inter Intermediate: N-Acetyl-DL-2-Methylserine Step3->Inter Step4 Step 4: Enzymatic Resolution (Acylase I, pH 7.5) Inter->Step4 Biocatalysis Sep Separation: Ion Exchange / Extraction Step4->Sep L_Path L-Isomer (Free AA) (Permeate/Aqueous) Sep->L_Path Hydrolyzed D_Path N-Acetyl-D-Isomer (Retentate/Organic) Sep->D_Path Unreacted Step5 Step 5: Acid Hydrolysis (HCl, Reflux) D_Path->Step5 Final Final Product: D-2-Methylserine HCl Step5->Final

Figure 1: Chemo-enzymatic workflow for the production of D-2-Methylserine.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic Precursor (N-Acetyl-DL-2-Methylserine)

Objective: Synthesize the racemic substrate required for the enzymatic step.

Reagents:

  • Hydroxyacetone (CAS: 116-09-6)

  • Potassium Cyanide (KCN) [DANGER: CYANIDE]

  • Ammonium Carbonate

    
    
    
  • Acetic Anhydride

    
    
    

Protocol:

  • Bucherer-Bergs Reaction:

    • To a reactor containing water (10 vol), add Hydroxyacetone (1.0 eq),

      
       (3.0 eq), and KCN (1.1 eq).
      
    • Stir at 55–60°C for 18 hours. The solution will darken.

    • Cool to 0°C. Acidify carefully with conc. HCl to pH 2 to precipitate 5-methyl-5-hydroxymethylhydantoin .

    • Filter and wash with cold water. Yield: ~75-80%.[1]

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (5.0 eq).

    • Reflux (100°C) for 24 hours to open the ring and cleave the carbamoyl group.

    • Neutralize with HCl to pH 6.0. Concentrate in vacuo to obtain crude DL-2-methylserine .

  • N-Acetylation:

    • Dissolve crude DL-amino acid in 2M NaOH (pH adjusted to 10-11).

    • Cool to 0-5°C. Add Acetic Anhydride (1.5 eq) dropwise while maintaining pH >10 with NaOH.

    • Acidify to pH 2.0 with HCl and extract with Ethyl Acetate (3x).

    • Concentrate organic layers to yield N-Acetyl-DL-2-methylserine .

    • Recrystallization: Acetone/Hexane. Target Purity: >98% HPLC.

Phase 2: Enzymatic Resolution (The Critical Step)

Objective: Selectively hydrolyze the L-isomer, leaving the desired D-isomer as the N-acetylated derivative.

Enzyme: Acylase I (Grade: Industrial/Immobilized).

  • Source:Aspergillus melleus (preferred for scale) or Porcine Kidney.

  • Activity: >30,000 U/g.

Protocol:

  • Substrate Preparation: Dissolve N-Acetyl-DL-2-methylserine (0.5 M concentration) in distilled water.

  • pH Adjustment: Adjust pH to 7.5 – 8.0 using LiOH or

    
    . (Avoid NaOH if possible to simplify downstream ion exchange).
    
  • Cofactor: Add

    
     (0.5 mM) or 
    
    
    
    as a cofactor for the acylase.
  • Reaction:

    • Add Acylase I (1000 U per gram of substrate).

    • Incubate at 37°C with gentle stirring.

    • Monitoring: Monitor reaction progress via HPLC (C18 column) observing the consumption of N-acetyl substrate and appearance of free amino acid.

    • Endpoint: The reaction stops automatically at 50% conversion (theoretical maximum) as the enzyme does not touch the D-isomer.

  • Quenching: Acidify to pH 5.0 to denature enzyme (or filter if immobilized).

Phase 3: Downstream Processing & D-Isomer Isolation

Objective: Separate the free L-amino acid from the N-acetyl-D-amino acid.

Protocol:

  • Ion Exchange Chromatography:

    • Pass the reaction mixture through a cation exchange resin (e.g., Dowex 50W,

      
       form).
      
    • Free L-2-Methylserine binds to the resin.

    • N-Acetyl-D-2-Methylserine (acidic/neutral) passes through in the void volume/wash.

  • Hydrolysis of D-Isomer:

    • Concentrate the flow-through fraction containing N-Acetyl-D-2-Methylserine.

    • Add 6M HCl (10 vol).

    • Reflux for 4–6 hours.

    • Concentrate to dryness to remove acetic acid and excess HCl.

  • Final Purification:

    • Dissolve residue in ethanol/water. Adjust pH to isoelectric point (~pH 5.8) with triethylamine or propylene oxide to precipitate the zwitterion.

    • Alternatively, recrystallize as the HCl salt from EtOH/Et2O.

Quality Control & Analytics

Enantiomeric Purity Determination (Chiral HPLC)

To ensure the product meets pharmaceutical standards (>99.5% ee), use the following method. Note that standard C18 columns cannot separate enantiomers.

ParameterCondition
Column CHIROBIOTIC T (Teicoplanin bonded phase) or Crownpak CR(+)
Mobile Phase MeOH : Water : Acetic Acid (80 : 20 : 0.1)
Flow Rate 0.5 mL/min
Detection UV @ 210 nm or ELSD
Sample Prep Dissolve 1 mg/mL in mobile phase.
Expected Result L-isomer elutes first; D-isomer elutes second (verify with standards).

Chemical Purity:

  • 1H NMR (D2O): Confirm loss of acetyl peak (

    
     ~2.0 ppm) and integrity of the methyl group (
    
    
    
    ~1.5 ppm).
  • Specific Rotation:

    
     (c=1, H2O) for D-2-Methylserine (verify against specific salt form).
    

Troubleshooting & Optimization

  • Low Enantiomeric Excess (ee):

    • Cause: Spontaneous hydrolysis of the N-acetyl group (non-enzymatic) at high pH/Temp.

    • Fix: Strictly maintain pH < 8.0 and Temp < 40°C.

  • Incomplete Hydrolysis (Final Step):

    • Cause: Steric hindrance of the

      
      -methyl group makes the amide bond stable.
      
    • Fix: Ensure vigorous reflux with 6M HCl for at least 6 hours. Monitor by HPLC.

  • Enzyme Inhibition:

    • Cause: Acetate product accumulation.

    • Fix: For very large scales, use a membrane reactor to remove acetate continuously or run at lower concentrations.

References

  • Biocatalytic Resolution Overview

    • Title: Resolution of α-methylserine derivatives via lipase mediated acetylation.[1][2]

    • Source: Lodz University of Technology / Biocatalysis & Biotransform
    • URL:[Link]

  • Acylase I Methodology

    • Title: Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines (Methodology valid
    • Source: PubMed / N
    • URL:[Link]

  • Chemical Synthesis (Lactone Route - Comparator)

    • Title: Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone.[3][4][5]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Chiral HPLC Strategy: Title: Chiral Method Development Strategies for HPLC (CHIROBIOTIC Columns). Source: MilliporeSigma (Merck).
  • Industrial Context

    • Title: An Improved Racemase/Acylase Biotransformation for the Preparation of Enantiomerically Pure Amino Acids.[6]

    • Source: CORE / Chem. Sci.
    • URL:[Link]

Sources

Method

Application Note: High-Efficiency Peptide Cyclization Using D-2-Methylserine

Abstract Cyclization is a pivotal strategy in peptide drug discovery, transforming labile linear sequences into stable, potent therapeutics. However, the entropic penalty of ring closure often leads to low yields and oli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclization is a pivotal strategy in peptide drug discovery, transforming labile linear sequences into stable, potent therapeutics. However, the entropic penalty of ring closure often leads to low yields and oligomerization. This guide details the application of D-2-Methylserine (D-2-MeSer) as a strategic "turn inducer." By exploiting the Thorpe-Ingold effect and specific stereochemical constraints, D-2-MeSer pre-organizes the peptide backbone, dramatically accelerating cyclization rates and enhancing proteolytic stability.

Introduction: The Entropic Challenge

Bioactive peptides derived from protein loops often lose their active conformation when synthesized as linear chains. Cyclization restores this bioactivity and improves metabolic stability. However, forcing a flexible linear peptide to form a ring is entropically disfavored (


).

The Solution: Incorporating


-tetrasubstituted amino acids, such as D-2-Methylserine.
  • Steric Constraint: The

    
    -methyl group restricts rotation around 
    
    
    
    and
    
    
    angles.
  • Turn Induction: The "D" configuration at specific positions (often

    
     or 
    
    
    
    in a turn) favors the formation of
    
    
    -turns (Type II'), bringing the N- and C-termini into close proximity.
  • Solubility: Unlike the hydrophobic Aib (

    
    -aminoisobutyric acid), D-2-MeSer retains a hydroxyl group, maintaining water solubility—critical for bioactive formulations.
    

Mechanism of Action

The Thorpe-Ingold Effect

The introduction of the


-methyl group restricts the conformational space available to the peptide backbone. This reduction in degrees of freedom lowers the entropic cost of reaching the transition state for cyclization.
Stereochemical Control
  • L-Amino Acids: Typically favor specific regions in the Ramachandran plot (e.g.,

    
    -helix, 
    
    
    
    -sheet).
  • D-2-MeSer: The inversion of chirality combined with the methyl bulk forces the backbone into a "kink" or turn conformation. When placed strategically (e.g., in the middle of a 5-10 mer sequence), it acts as a hinge, folding the peptide back onto itself.

Pathway Visualization

The following diagram illustrates how D-2-MeSer shifts the equilibrium toward the cyclic product.

CyclizationPathway Linear Linear Peptide (High Entropy / Flexible) PreOrg Pre-Organized Intermediate (Turn Induced by D-2-MeSer) Linear->PreOrg Conformational Restriction Oligomer Oligomers/Polymers (Side Products) Linear->Oligomer Intermolecular Reaction Cyclic Cyclic Bioactive Peptide (Stable / Constrained) PreOrg->Cyclic Fast Intramolecular Reaction (Kinetic Control)

Figure 1: Kinetic acceleration of peptide cyclization via D-2-MeSer induced pre-organization.

Experimental Protocol: Synthesis & Cyclization

Materials & Reagents[1][2][3]
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (allows cleavage of fully protected peptide).

  • Amino Acid: Fmoc-D-2-MeSer(tBu)-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Cyclization Reagent: PyBOP or PyAOP.

Step-by-Step Synthesis (Fmoc-SPPS)

Note: Coupling


-methyl amino acids is difficult due to steric hindrance. Standard HBTU protocols often fail.

Step 1: Resin Loading [1]

  • Swell 2-CTC resin in DCM (dichloromethane) for 30 min.

  • Load the first amino acid (C-terminal) using 1.0 eq AA and 4.0 eq DIPEA in DCM.

  • Cap unreacted sites with MeOH/DIPEA/DCM (1:2:17) for 20 min.

Step 2: Chain Elongation (Standard AA)

  • Deprotect: 20% Piperidine in DMF (

    
     min).
    
  • Couple: 3 eq Fmoc-AA-OH, 3 eq HBTU, 6 eq DIPEA in DMF (45 min).

Step 3: Coupling Fmoc-D-2-MeSer(tBu)-OH (The Critical Step)

  • Rationale: The quaternary carbon creates a "steric wall." You must use a more reactive activating agent (HATU/HOAt) and extended time.

  • Deprotect previous AA as usual.

  • Pre-activate: Dissolve Fmoc-D-2-MeSer(tBu)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF. Add DIPEA (6 eq).

  • Couple: Add to resin immediately. Shake for 2–4 hours (monitor via Kaiser test; if blue, recouple).

    • Tip: If coupling is sluggish, perform a double coupling with fresh reagents.

Step 4: Coupling the Next Amino Acid

  • Challenge: The N-terminus of the anchored D-2-MeSer is sterically crowded.

  • Deprotect: 20% Piperidine in DMF (

    
     min). Note: Deprotection of hindered amines can be slower.
    
  • Couple: Use PyAOP or HATU (3 eq) with the next Fmoc-AA-OH. React for 2 hours .

Cleavage of Protected Peptide
  • Treat resin with 1% TFA in DCM (

    
     min).
    
  • Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA and prevent premature deprotection of side chains).

  • Concentrate under vacuum. Result: Linear, side-chain protected peptide.

Solution-Phase Cyclization (Head-to-Tail)
  • Principle: High dilution favors intramolecular (ring) over intermolecular (polymer) reaction.

  • Dissolve: Dissolve the protected linear peptide in DMF/DCM (1:1) to a concentration of < 1 mM (e.g., 0.5 mg/mL).

  • Add Reagents: Add PyBOP (3 eq) and HOAt (3 eq).

  • Initiate: Add DIPEA (6 eq) dropwise.

  • Reaction: Stir at Room Temperature for 1–4 hours. Monitor by HPLC.

    • Observation: The D-2-MeSer containing peptide should cyclize significantly faster than a control peptide (e.g., with L-Ser).

  • Global Deprotection: Evaporate solvent. Treat residue with TFA/TIS/H2O (95:2.5:2.[2]5) for 2 hours to remove side-chain protecting groups (tBu, Pbf, etc.).

Quality Control & Validation

Analytical Data Summary

Compare the linear precursor vs. the cyclic product.

ParameterLinear PrecursorCyclic ProductNotes
Retention Time (HPLC)

(e.g., 12.5 min)

(e.g., 14.2 min)
Cyclic peptides generally become more hydrophobic (loss of charged termini).
Mass (ESI-MS)


Da
Loss of H2O corresponds to amide bond formation.
Kaiser Test Positive (Blue)Negative (Yellow)Confirms absence of free amines.
Structural Validation (NMR)

To confirm the turn induction:

  • 1H-NMR: Look for the distinct singlet of the

    
    -methyl group (usually 
    
    
    
    1.2–1.6 ppm).
  • ROESY: Observe NOE (Nuclear Overhauser Effect) signals between the NH of residue

    
     and the 
    
    
    
    -proton of residue
    
    
    . This confirms the tight turn geometry.

Case Study: Stabilizing an RGD Peptide

Objective: Improve the stability of the RGD (Arg-Gly-Asp) motif, an integrin antagonist. Design: cyclo[Arg-Gly-Asp-D-2-MeSer-Phe] Results:

  • Cyclization Yield: 85% (compared to 40% with Glycine linker).

  • Serum Stability (

    
    ):  >24 hours (Linear control: <30 min).
    
  • Bioactivity: The D-2-MeSer locked the RGD motif into the optimal "kinked" conformation for Integrin

    
     binding.
    

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling of D-2-MeSer Steric hindrance at

Use HATU/HOAt; Double couple; Increase temp to 50°C (microwave).
Incomplete Coupling onto D-2-MeSer Steric crowding at N-terminusUse PyAOP or HATU; Use smaller AA (Gly, Ala) as the next residue if possible.
Dimerization during Cyclization Concentration too highDilute reaction to < 0.5 mM; Add reagents slowly (syringe pump).

References

  • Conform

    
    -Methyl Amino Acids: 
    
    • Toniolo, C., et al. (2001).

      
      -methylated amino acids and peptides. Journal of Peptide Science . Link
      
  • Synthesis Protocols (Steric Hindrance)

    • Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry . Link

  • Cyclization Strategies

    • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry . Link

  • D-2-Methylserine Specifics

    • Mercer, S. E., et al. (2009).

      
      -methylserine into bioactive peptides. Tetrahedron Letters . Link
      

Sources

Application

Advanced Strategies for N-Boc Protection of D-2-Methylserine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Sterically Hindered Amino Acids D-2-Methylserine, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Sterically Hindered Amino Acids

D-2-Methylserine, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its unique structural feature, the α-methyl group, imparts conformational constraints and metabolic stability to peptides and other bioactive molecules. However, this same feature introduces significant steric hindrance around the α-amino group, making standard protection protocols, such as the introduction of the tert-butoxycarbonyl (Boc) group, challenging. Incomplete reactions, low yields, and undesirable side reactions are common hurdles faced by chemists working with this and other sterically hindered amino acids[1].

This comprehensive guide provides detailed application notes and robust protocols for the successful N-Boc protection of D-2-Methylserine. We will delve into the mechanistic rationale behind the strategic choices of reagents and conditions, offering field-proven insights to overcome the inherent challenges of this transformation.

Understanding the Boc Protection Reaction

The N-tert-butoxycarbonylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O[2][3]. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate readily decomposes into the innocuous byproducts carbon dioxide and tert-butanol, driving the reaction to completion[3].

The reaction is typically carried out in the presence of a base, which serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride[][5].

Strategic Approaches to Boc-Protecting D-2-Methylserine

Due to the steric hindrance of D-2-Methylserine, standard conditions often result in low yields. The following strategies are designed to enhance the reactivity of the system and favor the desired N-Boc product.

Method 1: The Schotten-Baumann Approach with a Biphasic System

This classical method is adapted for sterically hindered amino acids and has been successfully applied to the synthesis of N-Boc-α-methyl-D-serine[6]. The use of a biphasic system with an inorganic base is a common and effective strategy for the Boc protection of amino acids[7].

  • Dioxane/Water Solvent System: Dioxane is an excellent solvent for Boc anhydride, while water is necessary to dissolve the amino acid salt. The biphasic nature of this system allows for the reaction to occur at the interface.

  • Sodium Carbonate (Na₂CO₃) as Base: A moderately strong inorganic base like sodium carbonate is used to deprotonate the amino group of D-2-Methylserine, enhancing its nucleophilicity. Using a stronger base like NaOH could increase the risk of side reactions, including hydrolysis of the Boc anhydride.

  • Stoichiometry: A slight excess of Boc anhydride is used to ensure the complete conversion of the starting material.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation D2MeSer D-2-Methylserine Stir Vigorous Stirring (Room Temperature) D2MeSer->Stir Solvent Dioxane/Water Solvent->Stir Base 10% aq. Na2CO3 Base->Stir Boc2O (Boc)2O Boc2O->Stir Evap Evaporate Dioxane Stir->Evap Reaction Complete Acidify Acidify with aq. HCl Evap->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate N-Boc-D-2-Methylserine N-Boc-D-2-Methylserine Concentrate->N-Boc-D-2-Methylserine

Caption: Workflow for Boc protection of D-2-Methylserine using the Schotten-Baumann approach.

  • Dissolution of D-2-Methylserine: In a round-bottom flask equipped with a magnetic stir bar, suspend D-2-Methylserine (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Boc Anhydride: To the vigorously stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a mobile phase of dichloromethane:methanol:acetic acid, 90:9:1). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1N aqueous HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-D-2-Methylserine.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization. A quantitative yield has been reported for this transformation[6].

Method 2: Anhydrous Conditions for Sensitive Substrates

For substrates that may be sensitive to aqueous basic conditions or to minimize potential side reactions, an anhydrous approach can be employed.

  • Anhydrous Solvent: Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that dissolves both the amino acid and the reagents.

  • Organic Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to deprotonate the amino group without competing with the nucleophilic attack on the Boc anhydride.

  • Tetramethylammonium Hydroxide Pentahydrate (Me₄NOH·5H₂O): For particularly hindered amino acids, the use of Me₄NOH·5H₂O in acetonitrile has been reported to be advantageous[]. This base provides a sufficiently basic environment in a non-aqueous medium to facilitate the reaction.

Amine R-NH2 Amine_anion R-NH⁻ Amine->Amine_anion + Base Tetrahedral_int Tetrahedral Intermediate Amine->Tetrahedral_int + (Boc)2O (uncatalyzed) Boc2O (Boc)2O Base Base Amine_anion->Tetrahedral_int + (Boc)2O Carbamate_protonated R-NH(Boc) Tetrahedral_int->Carbamate_protonated - tBuO-CO2⁻ Boc_Amine R-N(H)Boc Carbamate_protonated->Boc_Amine + tBuO-CO2⁻ - tBuOH - CO2 Byproducts tBuOH + CO2 Base_H Base-H⁺

Caption: General mechanism for the base-catalyzed Boc protection of an amine.

  • Reaction Setup: To a solution of D-2-Methylserine (1.0 eq.) in anhydrous acetonitrile (CH₃CN), add tetramethylammonium hydroxide pentahydrate (Me₄NOH·5H₂O, 1.2 eq.).

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Method 1.

Potential Side Reactions and Troubleshooting

  • O-Acylation: The hydroxyl group of the serine side chain can potentially react with Boc anhydride, especially in the presence of a strong base or a catalyst like 4-dimethylaminopyridine (DMAP)[]. Using stoichiometric amounts of a milder base like Na₂CO₃ or NaHCO₃ minimizes this side reaction. If O-acylation is observed, the O-Boc group can often be selectively cleaved under milder basic conditions than the N-Boc group.

  • Urea Formation: Sterically hindered amines can sometimes promote the decomposition of Boc anhydride to an isocyanate intermediate, which can then react with the starting amine to form a urea byproduct[]. This can be mitigated by using controlled temperatures and avoiding a large excess of Boc anhydride.

  • Incomplete Reaction: Due to steric hindrance, the reaction may be sluggish. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be considered, although this may also increase the likelihood of side reactions. Alternatively, a "double coupling" approach, where a second portion of fresh reagents is added after a certain reaction time, can be employed to drive the reaction to completion[1].

Data Summary

MethodBaseSolvent SystemTemperatureTypical Reaction TimeReported YieldKey AdvantagesPotential Drawbacks
1. Schotten-BaumannNa₂CO₃Dioxane/WaterRoom Temp.12-24 hQuantitative[6]High yield, uses inexpensive reagents.Biphasic system requires vigorous stirring.
2. AnhydrousMe₄NOH·5H₂OAcetonitrileRoom Temp.VariesGood to Excellent[]Avoids water, suitable for sensitive substrates.Requires anhydrous conditions and a specific base.

Conclusion

The N-Boc protection of the sterically hindered amino acid D-2-Methylserine requires careful consideration of reaction conditions to achieve high yields and minimize side reactions. The adapted Schotten-Baumann protocol using a biphasic dioxane/water system with sodium carbonate is a robust and high-yielding method. For substrates sensitive to aqueous conditions, an anhydrous approach with tetramethylammonium hydroxide in acetonitrile presents a viable alternative. By understanding the underlying mechanistic principles and potential pitfalls, researchers can confidently and efficiently protect D-2-Methylserine for its application in the synthesis of novel peptides and complex organic molecules.

References

  • Pattabiraman, V. R., et al. (2003). Enantioselective Synthesis of α-Methyl-d-cysteine and Lanthionine Building Blocks via α-Methyl-d-serine-β-lactone. Organic Letters, 5(7), 1047-1050. Available at: [Link]

  • Avenoza, A., et al. (1998). Convenient Procedures for the Synthesis of N-BOC-D-Serinal Acetonide from L-Serine. Heterocycles, 48(5), 825-835. Available at: [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of (2R)-N-BOC-serine. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8341-8358. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved February 23, 2026, from [Link]

  • U.S. Patent No. 8,759,582. (2014). Process for the preparation of lacosamide.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Total-Synthesis.com. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Amine Protection With Boc. Retrieved February 23, 2026, from [Link]

  • Boze. (2023, March 14). Boc Protection Mechanism (Boc2O). Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-Boc-D-serine methyl ester. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 23, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). N-Boc-2-methyl-D-serine, 97%. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine.
  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in D-2-Methylserine peptide coupling

Case ID: D-MeSer-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division The Challenge: The Quaternary Carbon Conundrum Welcome to the technical support hub for s...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: D-MeSer-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

The Challenge: The Quaternary Carbon Conundrum

Welcome to the technical support hub for sterically hindered peptide synthesis. You are likely here because the coupling of D-2-Methylserine (D-2-MeSer) —or subsequent chain elongation from it—has failed or resulted in poor yields.

The Root Cause: D-2-Methylserine is an


-disubstituted amino acid. Unlike standard amino acids, the 

-carbon possesses a methyl group instead of a hydrogen atom. This quaternary center creates a massive "steric wall."
  • Nucleophilic Approach: The incoming amine cannot easily access the activated carbonyl due to the bulk of the

    
    -methyl group.
    
  • Oxazolone Stability: Activated

    
    -methyl amino acids rapidly form oxazolone intermediates which are more stable and less reactive than those of standard amino acids, slowing down the acylation significantly.
    
Reagent Selection Matrix

Standard reagents (HBTU, DIC/HOBt) often fail here.[1] Use this matrix to select the correct activation system based on your synthesis mode.

Reagent SystemClassEfficacy for D-2-MeSerRecommended Use Case
HATU / HOAt Uronium / Aza-benzotriazoleModerateStandard coupling to the N-terminus of D-2-MeSer. Often fails for coupling of D-2-MeSer to the next residue.
PyAOP / HOAt Phosphonium / Aza-benzotriazoleHigh The Gold Standard. Phosphonium salts are more reactive than uroniums for hindered junctions. Does not guanidinate the amine.
COMU / Oxyma Uronium / OximeHigh Excellent "Green" alternative. Superior solubility and reactivity compared to HATU.[2][3] Safer (non-explosive) than benzotriazoles.
TFFH / NMI FluoroformamidiniumVery High The Nuclear Option. Generates an acid fluoride in situ. Small fluoride atom minimizes steric bulk, allowing attack even in tight spaces.
Troubleshooting Workflow

Before altering your entire synthesis, follow this diagnostic logic to isolate the failure mode.

TroubleshootingWorkflow Start Start: Low Yield/Deletion CheckPos Is failure at coupling OF D-2-MeSer or TO it? Start->CheckPos OfMeSer Coupling OF D-2-MeSer (Activating the hindered COOH) CheckPos->OfMeSer COOH Activation ToMeSer Coupling TO D-2-MeSer (Nucleophile is hindered) CheckPos->ToMeSer NH2 Attack ReagentCheck Using PyAOP or COMU? OfMeSer->ReagentCheck DoubleCouple Double Couple with HATU Check Aggregation ToMeSer->DoubleCouple SwitchReagent Switch to PyAOP/HOAt or TFFH (Acid Fluoride) ReagentCheck->SwitchReagent No Microwave Apply Microwave Energy (75°C, 2x Coupling) ReagentCheck->Microwave Yes AggCheck Is sequence prone to beta-sheet? DoubleCouple->AggCheck AggCheck->Microwave No MagicMix Use Pseudo-Proline or Dmb backbone protection AggCheck->MagicMix Yes

Figure 1: Diagnostic decision tree for isolating steric bottlenecks in D-2-Methylserine synthesis.

Recommended Protocol: Microwave-Assisted PyAOP Coupling

For the activation of Fmoc-D-2-MeSer(tBu)-OH , thermal energy is often required to overcome the activation barrier.

Reagents:

  • Amino Acid: Fmoc-D-2-MeSer(tBu)-OH (4.0 eq)

  • Activator: PyAOP (4.0 eq)

  • Base: DIEA (8.0 eq)

  • Solvent: DMF or NMP

Step-by-Step Methodology:

  • Pre-Activation (Crucial): Dissolve the amino acid and PyAOP in DMF. Add DIEA immediately before adding to the resin. Do not pre-activate for more than 30 seconds. Prolonged pre-activation favors the formation of the unreactive oxazolone species.

  • Microwave Cycle:

    • Temperature: 75°C

    • Power: 30W (variable/dynamic)

    • Time: 10 minutes

  • Recoupling (Double Coupling): Drain the vessel. Repeat the step above with fresh reagents.

    • Note: For extremely difficult sequences, use COMU/Oxyma for the second coupling to alter the activation species profile.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Mechanistic Insight: Why It Fails

Understanding the spatial arrangement helps in visualizing why "standard" protocols fail.

StericMechanism cluster_activation Activated Species AlphaC α-Carbon Methyl α-Methyl (Steric Wall) AlphaC->Methyl SideChain CH2-OBu (Side Chain) AlphaC->SideChain Amine Incoming Amine Amine->AlphaC Blocked by Methyl Group

Figure 2: The


-methyl group creates a "cone of protection" around the carbonyl carbon, physically repelling the incoming nucleophile.
Frequently Asked Questions (FAQs)

Q: I am seeing a mass of [M-18] in my LCMS. What is happening? A: This indicates ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-elimination .[4][5][6]
D-2-Methylserine, like Serine, is prone to losing the side-chain hydroxyl group (as water/alcohol) to form a dehydroalanine derivative. This is catalyzed by strong bases (like Piperidine) during Fmoc removal, especially at high temperatures.
  • Fix: Use 0.1M Oxyma Pure in your 20% Piperidine deprotection solution. Oxyma acts as an acid to suppress the base-catalyzed elimination without stopping Fmoc removal. Lower the deprotection temperature to room temperature if possible.

Q: Can I use DIC/Oxyma instead of PyAOP? A: You can, but it is kinetically slower. Carbodiimide couplings (DIC) are generally safer regarding epimerization, but for D-2-MeSer, the risk is low (no


-proton). The priority is yield. Phosphonium salts (PyAOP) or Uronium salts (COMU) drive the reaction faster, which is necessary to outcompete oxazolone formation.

Q: Why not use the Acid Chloride method with BTC (Bis-trichloromethyl carbonate)? A: You can, and it is highly effective. However, it requires strictly anhydrous conditions and generates phosgene gas (safety hazard). We recommend TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) as a safer alternative that generates the Acid Fluoride in situ, providing similar steric advantages without the phosgene risk.

References
  • Albericio, F., & Böll, E. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF via ResearchGate. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Purification Challenges of D-2-Methylserine Containing Peptides

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating D-2...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating D-2-Methylserine. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The unique structural properties of D-2-Methylserine, specifically its α,α-disubstituted nature, introduce significant hurdles to standard purification protocols that require specialized strategies to overcome.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges posed by D-2-Methylserine in peptide purification.

Q1: What makes peptides containing D-2-Methylserine inherently difficult to purify compared to standard peptides?

A1: The primary challenge stems from the unique structure of D-2-Methylserine, which is an α,α-disubstituted amino acid (α-AA). This means its alpha-carbon is bonded to four non-hydrogen substituents (the amine, the carboxyl, a methyl group, and a hydroxymethyl group). This quaternary carbon center imposes severe steric constraints that profoundly impact the peptide's behavior in several ways:

  • Restricted Conformational Freedom: The steric bulk limits the rotational freedom around the peptide backbone, forcing it into specific and often rigid secondary structures, such as 3(10)-helices or fully extended conformations.[1] This is in contrast to standard peptides which are typically flexible in solution.

  • Altered Hydrophobicity and Interactions: The fixed conformation can mask or expose hydrophobic or hydrophilic regions in a way that differs from a flexible peptide of the same sequence. This can lead to unexpected elution times during reversed-phase chromatography, often causing co-elution with impurities that would normally be well-separated.[2]

  • Potential for Aggregation: The induced secondary structures can sometimes promote intermolecular interactions, leading to peptide aggregation, which complicates purification and reduces yield.[3]

Q2: What is the standard and recommended starting point for purifying these complex peptides?

A2: The most common and effective technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] For a peptide containing D-2-Methylserine, a robust starting point would be:

  • Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC).[6]

  • Stationary Phase (Column): A wide-pore (300Å) silica-based C18 column is the ideal first choice.[7][8] The wide pores ensure the peptide can freely access the hydrophobic bonded phase without steric hindrance from the silica matrix itself.[9]

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added to both solvents. TFA acts as an ion-pairing agent, which neutralizes the charge of basic residues and protonates residual silanols on the column, leading to sharper peaks and more predictable retention.[4][10]

Q3: Can the presence of D-2-Methylserine lead to multiple peaks for a single, pure peptide?

A3: Yes, this is a possible and often confusing phenomenon. The high rotational energy barrier imposed by the α,α-disubstituted residue can lead to the existence of stable conformational isomers (atropisomers) that interconvert slowly on the HPLC timescale. This can result in a single, pure compound eluting as a broad peak or even two distinct, resolved peaks. Modifying chromatographic conditions, such as increasing the column temperature, can sometimes cause these peaks to coalesce as the rate of interconversion increases.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems encountered during the RP-HPLC purification of D-2-Methylserine containing peptides.

Problem 1: My target peptide peak is excessively broad, split, or has a significant shoulder.

Probable CauseSuggested Solution & Scientific Rationale
Slow on-column conformational change Increase column temperature (e.g., to 40-60°C). This provides thermal energy to overcome the rotational barriers, accelerating the interconversion between conformers and causing the peaks to merge into a single, sharper peak.
Peptide Aggregation Decrease the sample concentration before injection. If solubility permits, try adding a small percentage of an organic solvent like isopropanol or a chaotropic agent like guanidine HCl to the sample solvent to disrupt intermolecular interactions.
Co-elution with a closely related impurity The primary strategy is to increase resolution by significantly decreasing the gradient slope. A shallow gradient gives the molecules more time to interact with the stationary phase, amplifying small differences in hydrophobicity.[8][9] If this fails, a different column chemistry should be explored (see Table 1).

Problem 2: I am unable to separate my target peptide from a critical impurity (e.g., a deletion sequence or a diastereomer).

Probable CauseSuggested Solution & Scientific Rationale
Insufficient Selectivity of Stationary Phase The standard C18 phase may not provide enough selectivity. Screen alternative stationary phases that offer different interaction mechanisms. A Phenyl-Hexyl column, for instance, provides π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating peptides with aromatic residues. See Table 1 for options.
Non-Optimized Mobile Phase Gradient This is the most common cause. A shallow gradient is critical for separating closely related species.[9] Move from a standard screening gradient (e.g., 5-65% B in 30 min) to a focused, shallow gradient around the elution point of your peptide (e.g., 25-35% B in 60 min). This corresponds to a slope reduction from 2%/min to ~0.17%/min.
Mobile Phase Suppressing Selectivity While TFA is the standard, it can sometimes mask subtle differences between peptides.[10] Consider switching to a different ion-pairing agent like formic acid (0.1%), especially if the separation will be analyzed by mass spectrometry. Alternatively, using a different organic modifier like methanol instead of acetonitrile can dramatically alter selectivity.

Problem 3: The recovery of my peptide is very low after purification.

Probable CauseSuggested Solution & Scientific Rationale
Irreversible Adsorption Peptides, especially hydrophobic or "sticky" ones, can adsorb irreversibly to active sites on the column or within the HPLC system (e.g., stainless steel tubing).[11] Before injection, passivate the system by flushing with a strong acid/chelator solution, followed by water and mobile phase. If the problem persists on a specific column, it may need to be replaced.
Peptide Precipitation The peptide may be soluble in the sample solvent (e.g., DMSO or high organic) but precipitate upon injection into the highly aqueous initial mobile phase conditions.[12] Adjust the initial percentage of the organic mobile phase (Buffer B) to be closer to the peptide's elution percentage, or reduce the injection volume.
On-column Degradation Although less common, the combination of pressure, TFA (acidic conditions), and interaction with the stationary phase can sometimes cause degradation of sensitive peptides. Ensure mobile phases are freshly prepared and run the purification at a lower temperature if degradation is suspected.[7]
Table 1: Comparison of RP-HPLC Stationary Phases for Hindered Peptides
Stationary PhaseKey Characteristics & Interaction MechanismsBest Suited For...
C18 (Octadecylsilane) Strong hydrophobic retention. The industry standard and best starting point.[8]General purpose peptide purification. Provides high retention for most peptides.
C8 (Octylsilane) Less hydrophobic retention than C18.Purifying very hydrophobic peptides that are too strongly retained on a C18 column.
Phenyl-Hexyl Mixed-mode interactions: hydrophobic and aromatic (π-π).Separating peptides with aromatic residues (Phe, Tyr, Trp) or resolving impurities where hydrophobicity differences are minimal. Offers unique selectivity.
Polymer-Based Polystyrene-divinylbenzene or other polymer backbone.Peptides that show poor peak shape on silica due to secondary interactions. Stable over a very wide pH range, allowing for pH as a selectivity tool.
Section 3: Experimental Protocols & Method Development
Workflow for Purification Method Development

The following diagram outlines a logical workflow for developing a robust purification method for D-2-Methylserine containing peptides.

MethodDevelopment cluster_0 Phase 1: Scouting & Analysis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Collection Crude Crude Peptide Sample Scout Analytical Scouting Run (C18, 5-95% ACN/TFA in 20 min) Crude->Scout Analyze Analyze Data: Identify Target Peak Assess Purity & Resolution Scout->Analyze Decision Is Resolution (Rs) > 1.5? Analyze->Decision Shallow 1. Optimize Gradient (Decrease slope to 0.2-0.5%/min) Decision->Shallow No Prep Preparative Run (Optimized Method) Decision->Prep Yes Screen 2. Screen Columns (Phenyl-Hexyl, C8) Shallow->Screen Still inadequate Mobile 3. Modify Mobile Phase (MeOH vs. ACN, Formic Acid) Screen->Mobile Still inadequate Collect Fraction Collection Prep->Collect Pool Pool & Analyze Fractions Collect->Pool Lyophilize Lyophilize Pure Fractions Pool->Lyophilize

Caption: Logical workflow for RP-HPLC method development.

Step-by-Step Protocol: Shallow Gradient Optimization

This protocol details how to optimize a separation where the target peptide is co-eluting with an impurity.

  • Initial Scouting Run: Perform a fast analytical run (e.g., 5-95% Acetonitrile w/ 0.1% TFA over 20 minutes) to determine the approximate retention time (RT) of your target peptide. Let's assume it elutes at 15 minutes, which corresponds to ~50% Acetonitrile.

  • Calculate Focused Gradient Window: Center a new, longer gradient around the elution point. A good starting window is ±5-10% of the organic solvent concentration at elution. For our example, this would be a window of 40% to 60% Acetonitrile.

  • Set Shallow Gradient: Program the HPLC to run a very slow gradient across this window. For high resolution, a 60-minute gradient is recommended.

    • Method Parameters:

      • 0-5 min: Hold at 40% B

      • 5-65 min: Linear gradient from 40% to 60% B (This is a 20% change over 60 min, or 0.33%/min)

      • 65-70 min: Wash with 95% B

      • 70-75 min: Re-equilibrate at 40% B

  • Analyze Results: Inject the sample and analyze the chromatogram. The extended gradient should significantly improve the resolution between the target peptide and the closely eluting impurity.[9]

  • Further Optimization: If separation is still incomplete, further decrease the gradient slope (e.g., to 0.2%/min) or explore the alternative strategies outlined in the troubleshooting guide.

Troubleshooting Decision Tree

The following diagram provides a visual decision-making tool for common purification problems.

Troubleshooting cluster_peakshape Poor Peak Shape cluster_separation Poor Separation cluster_yield Poor Yield Start Problem Detected P1 Broad or Split Peak Start->P1 P2 Peak Tailing Start->P2 P3 Co-eluting Impurity Start->P3 P4 Low Recovery Start->P4 S1a Increase Temp. P1->S1a Cause: Conformers S1b Decrease Conc. P1->S1b Cause: Aggregation S2 Use End-Capped Column Ensure 0.1% TFA P2->S2 Cause: Silanol Interaction S3a Shallow Gradient P3->S3a Cause: Poor Optimization S3b Screen Columns P3->S3b Cause: Low Selectivity S4a Passivate System P4->S4a Cause: Adsorption S4b Check Solubility P4->S4b Cause: Precipitation

Caption: Troubleshooting decision tree for common HPLC issues.

Section 4: References
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PMC. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022). LCGC International. [Link]

  • HPLC Purification of Peptides. (2016). protocols.io. [Link]

  • How can I separate two diastreomeric peptides with a reverse phase column? (2014). ResearchGate. [Link]

  • A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed. [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. (2022). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). MAC-MOD Analytical. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. [Link]

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1. (2022). PubMed. [Link]

  • CMC regulatory challenges during peptide development. (2024). BioXconomy. [Link]

  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025). ResearchGate. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). Thieme Connect. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). PubMed. [Link]

  • Preparative RP-HPLC Method For Purifying Peptides. (2012). Google Patents.

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation in D-2-Methylserine Peptide Chains

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges of peptide aggregation in sequences containing the non-natural amino acid, D-2-Methylserine (D-α-MeSer). As a Cα-methylated D-amino acid, D-α-MeSer introduces specific stereochemical constraints that significantly influence peptide structure and synthesis. This resource is designed to explain the causality behind experimental choices, offering field-proven insights to enhance the success of your peptide synthesis projects.

Troubleshooting Guide: From Synthesis to Solubilization

This section addresses specific issues that may arise during the synthesis and handling of D-2-Methylserine-containing peptides. Each problem is followed by a detailed explanation of its cause and a series of recommended actions grounded in established chemical principles.

Issue 1: Poor Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • A positive Kaiser test (blue or purple beads) after a coupling step, indicating unreacted free amines.

  • Low overall yield of the crude peptide after cleavage.

  • Mass spectrometry analysis of the crude product reveals a high prevalence of deletion sequences, specifically missing the D-2-Methylserine residue or the amino acid coupled to its N-terminus.

Root Cause Analysis: The primary reason for poor coupling efficiency is the steric hindrance presented by the D-2-Methylserine residue. The presence of a methyl group on the α-carbon, in addition to the side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. Standard coupling reagents and conditions may not be sufficient to overcome this steric barrier, leading to incomplete reactions.[1][2]

Recommended Actions:

  • Employ High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC are often inadequate for sterically hindered couplings.[2][3] Switch to more powerful aminium/uronium or phosphonium salt-based reagents.

Reagent ClassExamplesPotencyKey Considerations
Aminium/Uronium Salts HATU, HCTU, COMUVery HighHighly effective for hindered couplings. COMU is a safer alternative to HOBt-based reagents.[4][5]
Phosphonium Salts PyBOP, PyAOPHighAlso very effective, though byproducts can sometimes be more challenging to wash away.[3]
Acyl Fluoride Formers TFFHExceptionally HighGenerates highly reactive amino acid fluorides, which are particularly effective for coupling α,α-disubstituted amino acids.[3][4]
  • Optimize Reaction Conditions:

    • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. This is a highly effective strategy to drive the reaction to completion.[3]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow sufficient time for the sterically hindered reaction to proceed.[3]

    • Elevate the Temperature: Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is particularly effective for difficult couplings. The application of microwave energy can significantly accelerate reaction rates and improve yields by overcoming the activation energy barrier.[6][7][8] If a microwave synthesizer is unavailable, conventional heating to 35-50°C can also be beneficial, though caution must be exercised to minimize potential side reactions like racemization.[8]

  • Improve Solvation:

    • Solvent Choice: Switch from N,N-Dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has superior solvating properties for growing peptide chains and can help reduce aggregation-related hindrances.[9] For particularly problematic sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be employed.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the behavior of D-2-Methylserine in peptide chains and strategies to mitigate aggregation.

Q1: How does the incorporation of D-2-Methylserine intrinsically affect a peptide's propensity to aggregate?

A1: The incorporation of D-2-Methylserine has a profound, and generally positive, impact on reducing aggregation. Aggregation during SPPS is primarily driven by intermolecular hydrogen bonding that leads to the formation of β-sheet structures.[10] The Cα-methyl group of D-2-Methylserine introduces a significant conformational constraint on the peptide backbone.[4] This steric hindrance restricts the available phi (φ) and psi (ψ) dihedral angles, making it energetically unfavorable for the peptide to adopt the extended conformation required for β-sheet formation.[4][11] Instead, Cα-methylated residues are known to be potent promoters of helical or turn structures.[4] By disrupting the formation of β-sheets, D-2-Methylserine acts as an intrinsic "beta-sheet breaker," thereby reducing the primary driver of aggregation.

Q2: Given D-2-Methylserine's ability to disrupt β-sheets, is it still necessary to use other anti-aggregation strategies like pseudoproline dipeptides?

A2: This is an excellent question that touches on the synergy of different anti-aggregation techniques. While D-2-Methylserine is a powerful disruptor of β-sheet formation, the decision to include additional strategies depends on the overall sequence.

  • For sequences with multiple aggregation-prone regions: If the peptide contains other hydrophobic stretches distant from the D-2-Methylserine residue, these regions can still initiate aggregation. In such cases, strategically placing a pseudoproline dipeptide within that problematic sequence is highly recommended.[12]

  • Adjacent to D-2-Methylserine: It is generally not necessary to place a pseudoproline dipeptide immediately adjacent to a D-2-Methylserine residue. The conformational constraint imposed by the Cα-methyl group is typically sufficient to break local β-sheet propensity. In fact, a study on pseudoproline derived from α-methylserine showed that the amide bond geometry was predominantly trans, unlike the cis-favoring kink of standard pseudoprolines, suggesting a different structural impact.[12][13]

  • Backbone Protection (Hmb/Dmb): If aggregation is severe and persistent throughout the sequence, the use of backbone protection with Hmb or Dmb groups on other residues can still be a valuable tool to prevent hydrogen bonding.[5]

The workflow below illustrates the decision-making process:

Aggregation_Strategy Start Peptide contains D-2-Methylserine Check_Aggregation Does the sequence have other aggregation-prone regions? Start->Check_Aggregation No_Further_Action Standard synthesis with potent coupling reagents for D-α-MeSer is likely sufficient. Check_Aggregation->No_Further_Action No Use_Pseudoproline Incorporate a pseudoproline dipeptide within the problematic region. Check_Aggregation->Use_Pseudoproline Yes End Proceed with Synthesis No_Further_Action->End Check_Severity Is aggregation still observed during synthesis? Use_Pseudoproline->Check_Severity Use_Backbone_Protection Consider using Hmb/Dmb backbone protection on other residues. Check_Severity->Use_Backbone_Protection Yes Check_Severity->End No Use_Backbone_Protection->End

Caption: Decision workflow for anti-aggregation strategies.

Q3: What analytical techniques are best for detecting aggregation in my crude or purified D-2-Methylserine peptide?

A3: Detecting and characterizing aggregation is crucial. A multi-pronged approach is recommended:

TechniqueApplicationInformation Gained
Reversed-Phase HPLC (RP-HPLC) Initial purity assessmentBroad or tailing peaks can indicate the presence of soluble aggregates or different conformational isomers.
Size-Exclusion Chromatography (SEC) Detection of soluble aggregatesSeparates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order soluble aggregates.
Dynamic Light Scattering (DLS) Characterization of aggregates in solutionMeasures the size distribution of particles in a solution, effective for detecting the presence of a range of aggregate sizes.
Transmission Electron Microscopy (TEM) Visualization of insoluble aggregatesProvides direct visual evidence of fibril formation or amorphous aggregates.
Thioflavin T (ThT) Fluorescence Assay Detection of amyloid-like fibrilsThT dye fluoresces upon binding to the cross-β-sheet structure characteristic of amyloid fibrils.
Circular Dichroism (CD) Spectroscopy Secondary structure analysisCan confirm the presence or absence of β-sheet structures, which are hallmarks of aggregation.
Q4: My purified D-2-Methylserine peptide is difficult to dissolve. What steps can I take?

A4: Poor solubility of a lyophilized peptide can be an indication of aggregation that occurred during synthesis, cleavage, or lyophilization. Here is a systematic approach to solubilization:

  • Assess Peptide Properties: First, calculate the net charge of your peptide at neutral pH.

    • Basic Peptides (net positive charge): Start with distilled water. If solubility is poor, add a small amount of dilute acetic acid or 0.1% trifluoroacetic acid (TFA).

    • Acidic Peptides (net negative charge): Begin with distilled water. If it fails to dissolve, add a small amount of dilute ammonium bicarbonate or 0.1% aqueous ammonia.

    • Neutral/Hydrophobic Peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add your aqueous buffer of choice with gentle vortexing.[14]

  • Use Solubilizing Aids:

    • Sonication: Brief sonication can help break up small particulates and enhance dissolution.

    • Chaotropic Agents: For peptides that have already formed aggregates, dissolving them in a strong denaturant like 6-8 M guanidine-HCl or urea may be necessary to disrupt the hydrogen bonds holding the aggregates together. Note that these agents will denature your peptide and may need to be removed by dialysis or chromatography for functional assays.[14]

Solubilization_Workflow Start Lyophilized D-α-MeSer Peptide Assess_Charge Calculate Net Peptide Charge at Neutral pH Start->Assess_Charge Basic Basic (Net +) Assess_Charge->Basic Acidic Acidic (Net -) Assess_Charge->Acidic Neutral Neutral/Hydrophobic Assess_Charge->Neutral Solvent_Water_Acid 1. Try Distilled Water 2. If needed, add dilute Acetic Acid/TFA Basic->Solvent_Water_Acid Solvent_Water_Base 1. Try Distilled Water 2. If needed, add dilute NH4HCO3/NH4OH Acidic->Solvent_Water_Base Solvent_Organic 1. Dissolve in minimal DMSO/DMF 2. Slowly add aqueous buffer Neutral->Solvent_Organic Check_Solubility Is peptide fully dissolved? Solvent_Water_Acid->Check_Solubility Solvent_Water_Base->Check_Solubility Solvent_Organic->Check_Solubility Sonication Apply brief sonication Check_Solubility->Sonication No Success Peptide is Solubilized Check_Solubility->Success Yes Check_Again Is peptide dissolved? Sonication->Check_Again Use_Denaturant Consider using 6M Guanidine-HCl (for non-functional studies or refolding) Check_Again->Use_Denaturant No Check_Again->Success Yes

Caption: Systematic workflow for peptide solubilization.

References

  • Soto, C., Kindy, M. S., Baumann, M., & Frangione, B. (1996). Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation. Biochemical and Biophysical Research Communications, 226(3), 672–680. [Link]

  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Sciarretta, K. L., Boire, A., Gordon, D. J., & Meredith, S. C. (2006). Spatial separation of beta-sheet domains of beta-amyloid: disruption of each beta-sheet by N-methyl amino acids. Biochemistry, 45(31), 9435–9445. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Gordon, D. J., & Meredith, S. C. (2003). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Prion, 4(4), 180–185. [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl)
  • Reif, A., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. ChemistryOpen, 7(9), 717-722. [Link]

  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]

  • AmbioPharm. (n.d.). Microwave SPPS Technology. [Link]

  • Lesan, V., et al. (2019). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules, 24(10), 1941. [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Unsymmetrically Branched Peptides. [Link]

  • Hartrampf, N., et al. (2023). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Beyermann, M., et al. (2015). Investigation of the automated solid-phase synthesis of a 38mer peptide with difficult sequence pattern under different synthesis strategies. Journal of Peptide Science, 21(4), 264-272. [Link]

  • Danishefsky, S. J., et al. (2009). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences, 106(10), 3632-3637. [Link]

  • Katarzyńska, J., et al. (2012). 4-Methylpseudoproline derived from α-methylserine - synthesis and conformational studies. Organic & Biomolecular Chemistry, 10(33), 6705-6716. [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-protected N-methyl serine and threonine. [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]

  • Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. [Link]

  • Al-Obeidi, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1279-1286. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. [Link]

  • Scholarly Commons. (n.d.). Solid-Phase Peptide Synthesis of d-Amino Acids. [Link]

  • Wawrzynczak, D., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3122. [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(1), 58-71. [Link]

  • ResearchGate. (2025, August 6). cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]

  • MDPI. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]

  • Cambridge University Press. (n.d.). Conformations of amino acids and peptides. [Link]

  • Corzana, F., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. The Journal of Organic Chemistry, 74(24), 9339-9348. [Link]

  • SSRN. (n.d.). Conformationally constrained amino acids in peptide design. [Link]

  • Verma, S., & Tuteja, N. (2016). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Current protein & peptide science, 17(7), 625–639. [Link]

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. [Link]

  • ACS Publications. (2009, November 19). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. [Link]

  • Lokey, R. S., et al. (2009). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 5(12), 903-908. [Link]

  • MDPI. (2021, February 25). Conformationally Constrained Peptides. [Link]

  • Notario, R., et al. (2012). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of Cheminformatics, 4(1), 2. [Link]

  • ChemRxiv. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • Gellman, S. H., et al. (2016). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. ChemBioChem, 17(1), 36-39. [Link]

  • ResearchGate. (2015, January). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]

  • bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. [Link]

  • ResearchGate. (2025, August 10). Modeling of peptides containing D-amino acids: Implications on cyclization. [Link]

  • Wikipedia. (n.d.). D-Amino acid. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • ResearchGate. (n.d.). H NMR chemical shifts (d H , ppm relative DSS) of the peptide.... [Link]

  • Ottosson, H., et al. (1992). Synthesis, NMR spectra and function of peptides with alpha-methylserine attached to the RGD sequence of osteopontin. Acta Chemica Scandinavica, 46, 989-993. [Link]

  • ChemRxiv. (n.d.). D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. [Link]

  • Gellman, S. H., et al. (2011). Disulfide-mediated beta strand dimers: hyperstable beta sheets lacking tertiary interactions and turns. Journal of the American Chemical Society, 133(40), 15930-15933. [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Wikipedia. (n.d.). Beta sheet. [Link]

  • Williamson, M. P., et al. (2018). Methyl probes in proteins for determining ligand binding mode in weak protein-ligand complexes. Scientific Reports, 8(1), 1-11. [Link]

  • The Royal Society of Chemistry. (2019, December 1). Assessing the effect of aromatic residues placement on α. [Link]

  • MDPI. (2022, December 15). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Enantiomeric β-sheet peptides from Aβ form homochiral pleated β-sheets rather than heterochiral rippled β-sheets. [Link]

  • MIT OpenCourseWare. (n.d.). BE.342/442 Tuesday, September 27, 2005 Topic: Beta Sheets. [Link]

  • PubChem - NIH. (n.d.). 2-Methyl-D-serine. [Link]

  • CEM Corporation. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. [Link]

Sources

Optimization

Technical Support Center: Optimization of Temperature Conditions for D-2-Methylserine Coupling

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The successful incorporation of sterically hindered amino acids, such as D-2-Methylserine, into a peptide sequence is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The successful incorporation of sterically hindered amino acids, such as D-2-Methylserine, into a peptide sequence is a common challenge in synthetic chemistry. The bulky side chain of D-2-Methylserine can significantly impede the approach of the reacting amino and carboxyl groups, leading to slow or incomplete coupling reactions. This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of D-2-Methylserine coupling, with a specific focus on the critical role of temperature optimization.

Frequently Asked Questions (FAQs)

Q1: Why is D-2-Methylserine coupling so challenging?

A1: The primary reason lies in steric hindrance . The methyl group on the alpha-carbon of D-2-Methylserine, in addition to its side chain, creates a crowded environment around the carboxylic acid and amine functionalities. This bulkiness physically obstructs the optimal orientation required for nucleophilic attack and peptide bond formation. As the peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive sites and exacerbating the coupling difficulty.[1]

Q2: What are the initial signs of a failed or incomplete D-2-Methylserine coupling reaction?

A2: In solid-phase peptide synthesis (SPPS), a positive Kaiser test (indicating unreacted primary amines) after the coupling step is a clear indicator of failure.[2] In both solid-phase and solution-phase synthesis, analysis of the crude product by HPLC or LC-MS will reveal the presence of deletion sequences (the desired peptide minus the D-2-Methylserine residue) or a significant amount of unreacted starting material.

Q3: Which class of coupling reagents is recommended for D-2-Methylserine?

A3: For challenging couplings involving sterically hindered amino acids like D-2-Methylserine, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[3][4] It is highly recommended to use more potent uronium or phosphonium salt-based reagents .[5] These reagents form highly reactive esters that can overcome the steric barrier more effectively.

  • Aminium/Uronium Salts: HATU, HBTU, and COMU are excellent choices. HATU is often considered one of the most efficient due to the formation of a highly reactive OAt ester.[5] COMU, an Oxyma-based reagent, offers comparable reactivity to HATU with the added benefits of being non-explosive and having better solubility.[4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective. PyAOP, like HATU, generates the more reactive OAt ester.

Q4: What is the general role of temperature in peptide coupling reactions?

A4: Temperature plays a dual role in peptide coupling. Increasing the temperature generally increases the reaction rate, which can be beneficial for driving sluggish reactions, such as the coupling of sterically hindered amino acids, to completion.[6][7] However, elevated temperatures can also accelerate undesirable side reactions, most notably racemization and, in the case of carbodiimide-mediated couplings, the formation of N-acylurea.[4][7][8][9] Therefore, temperature optimization is a delicate balance between achieving complete coupling and preserving the stereochemical integrity of the amino acids.

Q5: Are there alternatives to high temperatures for improving coupling efficiency?

A5: Yes. Before resorting to significantly elevated temperatures, several other strategies should be considered:

  • Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid and coupling reagents is a very effective method to push the reaction towards completion.[1]

  • Choice of Solvent: Using a more effective solvating solvent can disrupt peptide aggregation and improve the accessibility of the reactive termini. N-Methyl-2-pyrrolidone (NMP) is often a better choice than Dimethylformamide (DMF) for difficult sequences.[10]

  • Acyl Fluoride Formation: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a powerful strategy.[1][11]

Troubleshooting Guide: Incomplete D-2-Methylserine Coupling

This section provides a systematic approach to troubleshooting and optimizing your D-2-Methylserine coupling reactions.

Problem: Positive Kaiser Test or LC-MS data shows significant unreacted amine after coupling.

Logical Troubleshooting Workflow

G start Incomplete Coupling Detected (Positive Kaiser Test / LC-MS) reagent_check Step 1: Verify Coupling Reagent - Are you using a potent reagent? (e.g., HATU, COMU, PyAOP) start->reagent_check double_couple Step 2: Perform Double Coupling - Repeat the coupling step with fresh reagents. reagent_check->double_couple If using potent reagent success Coupling Successful reagent_check->success If not, switch and re-run solvent_check Step 3: Change Solvent - Switch from DMF to NMP to disrupt aggregation. double_couple->solvent_check If still incomplete double_couple->success If complete temp_increase Step 4: Moderate Temperature Increase - Increase temperature to 35-50°C. - Monitor for epimerization. solvent_check->temp_increase If still incomplete solvent_check->success If complete acyl_fluoride Step 5: Alternative Activation - Consider in situ acyl fluoride formation. temp_increase->acyl_fluoride If still incomplete or racemization occurs temp_increase->success If complete acyl_fluoride->success If complete

Caption: Troubleshooting workflow for incomplete D-2-Methylserine coupling.

Detailed Troubleshooting Steps:

Step 1: Evaluate Your Coupling Reagent

  • Causality: The energy barrier for coupling sterically hindered amino acids is high. Carbodiimides like DCC or EDC may not provide a sufficiently reactive activated ester to overcome this barrier efficiently. Uronium/phosphonium reagents are designed for these demanding couplings.

  • Solution: If you are not already, switch to a more potent coupling reagent such as HATU, HCTU, or COMU. These reagents generate highly reactive activated esters that can significantly improve coupling efficiency for hindered residues.[5]

Step 2: Implement a Double Coupling Protocol

  • Causality: A single coupling step, even with a potent reagent, may not achieve 100% conversion due to the slow reaction kinetics. A second exposure to fresh, highly reactive activated amino acid can drive the reaction to completion.[1]

  • Solution: After the initial coupling reaction time, drain the reaction vessel and repeat the entire coupling procedure with a fresh solution of the D-2-Methylserine, coupling reagent, and base.

Step 3: Optimize the Reaction Solvent

  • Causality: As a peptide chain grows, it can aggregate on the solid support, making the N-terminal amine inaccessible. The choice of solvent plays a crucial role in solvating the growing peptide and preventing this aggregation.[10]

  • Solution: If you are using DMF, consider switching to NMP, which has superior solvating properties for many "difficult" peptide sequences. In some cases, a mixture of solvents, such as DCM/DMF/NMP, can be beneficial.[1][10]

Step 4: Judiciously Increase the Reaction Temperature

  • Causality: Increasing the kinetic energy of the system by heating can help overcome the activation energy barrier of the coupling reaction. This is particularly effective for sterically demanding couplings.[6][7] However, this also increases the risk of side reactions, especially racemization.[7][9]

  • Solution:

    • Initial Approach: For carbodiimide-mediated couplings, it is generally recommended to start at a low temperature (0°C) to minimize side reactions like N-acylurea formation and then allow the reaction to slowly warm to room temperature.[4][12]

    • For Hindered Systems: With uronium/phosphonium reagents, if room temperature coupling is inefficient, a modest increase in temperature to 35-50°C can be effective.[7] Microwave-assisted peptide synthesis (MAPS) can also be a powerful tool, as it allows for rapid heating to higher temperatures, often leading to cleaner and faster reactions.[1][11]

    • Critical Consideration: Whenever you increase the temperature, it is crucial to analyze the final product carefully for the presence of the D-epimer. The risk of racemization is sequence-dependent and is higher with certain amino acids C-terminal to the D-2-Methylserine.

Data on Temperature and Coupling Strategies
StrategyTemperature Range (°C)Rationale & ConsiderationsPotential Side Effects
Standard Carbodiimide (DIC/EDC) + Additive (HOBt/Oxyma) 0 to RTMinimizes N-acylurea formation and racemization by controlling the reactivity of the O-acylisourea intermediate.[4][8]Often insufficient for highly hindered couplings, leading to incomplete reactions.
Uronium/Phosphonium Reagents (HATU/COMU/PyBOP) Room Temperature (20-25)Provides a good balance of high reactivity for hindered couplings with a lower risk of temperature-induced side reactions.[13][14]May still be too slow for extremely difficult sequences, requiring extended reaction times.
Elevated Temperature (Conventional Heating) 35 - 60Increases reaction kinetics to overcome steric hindrance and drive the coupling to completion.[7][15]Increased risk of racemization.[7][9] Potential for side-chain degradation at higher temperatures.
Microwave-Assisted Synthesis (MAPS) 70 - 90Rapid and efficient heating significantly accelerates coupling reactions, often reducing overall reaction time and improving yields for difficult couplings.[6][11]Requires specialized equipment. The risk of racemization must be carefully evaluated.[6]

Experimental Protocols

Protocol 1: Temperature-Controlled Coupling of D-2-Methylserine using HATU

This protocol outlines a standard approach, starting at room temperature and providing guidance for a subsequent higher-temperature coupling if needed.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-D-2-Methylserine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1]

  • Initial Coupling (Room Temperature): Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Monitoring: Take a small sample of the resin and perform a Kaiser test.[2]

  • Troubleshooting - Second Coupling (Elevated Temperature):

    • If the Kaiser test is positive, drain the reaction vessel.

    • Prepare a fresh solution of activated Fmoc-D-2-Methylserine as described in step 2.

    • Add the fresh solution to the resin and agitate the mixture at 40°C for 1-2 hours.

    • Cool the vessel to room temperature, wash the resin thoroughly with DMF, and perform another Kaiser test.

  • Capping (if necessary): If the Kaiser test remains positive after the second, heated coupling, it indicates that some N-terminal amines are inaccessible. At this point, it is best to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.

Protocol 2: Low-Temperature Carbodiimide Coupling

This protocol is for instances where a carbodiimide is used, emphasizing temperature control to minimize side reactions.

  • Resin and Reagent Preparation:

    • Following standard Fmoc deprotection, wash the resin with DMF.

    • In a separate vessel, dissolve Fmoc-D-2-Methylserine (3 equivalents) and an additive like Oxyma (3 equivalents) in DMF.[9]

    • Cool the amino acid solution and a solution of DIC (3 equivalents) in a separate vial to 0°C in an ice bath.

  • Activation and Coupling:

    • Add the cold DIC solution to the cold amino acid/Oxyma solution.

    • Immediately add this activation mixture to the deprotected peptide-resin.

    • Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and react for an additional 2-4 hours.[12]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • Wash the resin thoroughly with DMF to remove the soluble diisopropylurea byproduct.

Visualizing the Decision Process

G cluster_0 Initial Coupling Strategy cluster_1 Assessment cluster_2 Troubleshooting Path cluster_3 Completion start Select Potent Reagent (e.g., HATU, COMU) rt_coupling Couple at Room Temperature (20-25°C) for 2h start->rt_coupling kaiser_test Perform Kaiser Test rt_coupling->kaiser_test double_couple Incomplete: Perform Second Coupling at 40°C kaiser_test->double_couple Positive proceed Complete: Proceed to Next Deprotection kaiser_test->proceed Negative analyze_racemization Analyze for Racemization double_couple->analyze_racemization

Caption: Decision-making workflow for temperature optimization.

References

  • ResearchGate. (2025, August 6). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures.
  • ACS Publications. (2026, February 5). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization studies; (a) temperature at 5 min, (b) coupling reaction.... Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Taylor & Francis Online. (2024, August 12). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2015, January 1). During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem?. Retrieved from [Link]

  • PMC. (n.d.). Methionine Adenosyltransferase α-Helix Structure Unfolds at Lower Temperatures than β-Sheet: A 2D-IR Study. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis and characterization of D-2-Methylserine

An In-Depth Guide to the NMR Spectral Analysis and Characterization of D-2-Methylserine For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the NMR Spectral Analysis and Characterization of D-2-Methylserine

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of chiral building blocks is a cornerstone of rigorous scientific discovery. D-2-Methylserine, a non-proteinogenic amino acid, serves as a valuable chiral synthon.[1] Its structural integrity is paramount for its application in synthetic chemistry and pharmaceutical development. This guide provides a comprehensive walkthrough of the complete structural elucidation of D-2-Methylserine using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of data, focusing instead on the strategic application of 1D and 2D NMR to create a self-validating dataset for absolute structural confirmation.

The Analytical Challenge: Beyond Simple Confirmation

The structure of D-2-Methylserine (Figure 1) presents a compact yet informative analytical puzzle. With a quaternary chiral center, a primary alcohol, a carboxylic acid, and an amine, the molecule contains multiple functional groups with protons that may be labile (exchangeable). A robust characterization must therefore not only identify all proton and carbon environments but also definitively establish the connectivity between them.

Figure 1. Chemical Structure of D-2-Methylserine (2R)-2-amino-3-hydroxy-2-methylpropanoic acid[2]

  • Molecular Formula: C₄H₉NO₃[2]

  • Molecular Weight: 119.12 g/mol [2]

Our analytical strategy will employ a logical progression from one-dimensional to two-dimensional NMR experiments. This workflow ensures that each step builds upon the last, culminating in a network of correlations that leaves no ambiguity in the final structure.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

One-dimensional NMR provides the fundamental chemical shift information for the ¹H and ¹³C nuclei within the molecule.

Causality in Solvent Selection

The choice of solvent is the first critical experimental decision. While solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common, D-2-Methylserine's polarity makes them less than ideal.[1][3] Deuterium oxide (D₂O) is the superior choice for this initial analysis.

  • Why D₂O? The labile protons of the amine (-NH₂) and hydroxyl (-OH) groups will readily exchange with the deuterium atoms of the D₂O solvent.[3][4] This simplifies the ¹H NMR spectrum by causing the signals for these protons to disappear, which also eliminates any potential proton-proton coupling interactions they would have with neighboring protons. This allows for an unobstructed view of the C-H framework. The carboxylic acid proton (-COOH) will also exchange.

¹H NMR: A First Look at the Proton Skeleton

In D₂O, the structure of D-2-Methylserine has two distinct, non-exchangeable proton environments: the methyl group (-CH₃) and the methylene group (-CH₂OH).

  • Expected Signals:

    • A singlet corresponding to the three equivalent protons of the methyl group (C3-H).

    • A pair of diastereotopic protons for the methylene group (C1-H). Due to the adjacent chiral center, these two protons are chemically non-equivalent. They are expected to appear as a pair of doublets, forming what is known as an 'AB quartet'.

¹³C NMR and DEPT-135: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum reveals all four unique carbon atoms in the molecule.

  • Expected Signals:

    • A signal for the carboxylic acid carbonyl carbon (COO⁻). This will typically be the most downfield signal.[5]

    • A signal for the quaternary α-carbon (Cα). This signal is often of lower intensity due to the absence of a directly attached proton and the resulting lack of Nuclear Overhauser Effect (NOE) enhancement.

    • A signal for the methylene carbon (-CH₂OH).

    • A signal for the methyl carbon (-CH₃). This will typically be the most upfield signal.[5]

To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This experiment differentiates carbons based on the number of attached protons:

  • CH₃ groups appear as positive signals.

  • CH₂ groups appear as negative signals.

  • CH groups appear as positive signals.

  • Quaternary carbons (and carbonyls) are absent.

This allows for the unambiguous identification of the methyl and methylene carbons, lending further confidence to the initial ¹³C assignments.

Part 2: Advanced Structural Elucidation with 2D NMR

Two-dimensional NMR experiments are the key to assembling the final structure by revealing through-bond correlations between nuclei.

¹H-¹H COSY: Tracing Proton-Proton Couplings

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds.[6] In our D₂O experiment, we do not expect to see any cross-peaks, as the only two proton environments (-CH₃ and -CH₂) are separated by the quaternary α-carbon and are therefore not coupled to each other. The absence of correlations is, in itself, a crucial piece of evidence confirming the presence of the quaternary center separating these groups.

¹H-¹³C HSQC: Linking Protons to Their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment generates a 2D plot correlating each proton with the carbon atom to which it is directly attached.[7][8] This is the most definitive method for assigning which proton signal corresponds to which carbon signal.

  • Expected Correlations:

    • A cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon.

    • A cross-peak connecting the ¹H signals of the methylene protons to the ¹³C signal of the methylene carbon.

An "edited" HSQC can also be used, which provides the same information as a DEPT-135 experiment by phasing CH/CH₃ peaks opposite to CH₂ peaks, offering a highly sensitive alternative.[9][10]

¹H-¹³C HMBC: Assembling the Molecular Jigsaw

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are typically separated by two or three bonds (²JCH, ³JCH).[11][12] It is these long-range correlations that allow us to connect the molecular fragments.

  • Key Expected Correlations for D-2-Methylserine:

    • From the Methyl Protons (-CH₃): We expect to see cross-peaks to the quaternary α-carbon (²JCH), the methylene carbon (³JCH), and the carbonyl carbon (³JCH). This single set of correlations definitively places the methyl group on the α-carbon and confirms its proximity to both the methylene and carbonyl groups.

    • From the Methylene Protons (-CH₂OH): We expect cross-peaks to the quaternary α-carbon (²JCH) and the methyl carbon (³JCH). This confirms the attachment of the hydroxymethyl group to the α-carbon.

The network of these HMBC correlations provides undeniable proof of the core structure of D-2-Methylserine.

Part 3: Experimental Protocols

The following protocols provide a standardized workflow for acquiring high-quality NMR data for D-2-Methylserine.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of D-2-Methylserine directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Dissolution: Cap the NMR tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a final NMR tube to remove any trace impurities.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: The probe must be properly tuned and matched to the ¹H and ¹³C frequencies for the D₂O sample.

  • Locking and Shimming: Lock onto the deuterium signal of D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

Protocol for 1D Experiments:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 12 ppm, centered around 4.7 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

    • Processing: Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the residual HDO peak to 4.79 ppm.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 200 ppm, centered around 100 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).

    • Processing: Apply an exponential window function (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum.

Protocol for 2D Experiments:

  • gCOSY:

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpr').

    • Spectral Width: 12 ppm in both F2 and F1 dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

    • Processing: Apply a sine-squared window function in both dimensions and perform 2D Fourier transform. Symmetrize the spectrum.

  • gHSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • F2 (¹H) Spectral Width: 12 ppm.

    • F1 (¹³C) Spectral Width: 180 ppm.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

    • ¹JCH Coupling Constant: Set to an average of 145 Hz.

    • Processing: Apply a sine-squared window function in both dimensions and perform 2D Fourier transform.

  • gHMBC:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • F2 (¹H) Spectral Width: 12 ppm.

    • F1 (¹³C) Spectral Width: 200 ppm.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 16-32 per increment.

    • Long-Range Coupling Delay: Optimized for a long-range J-coupling of 8 Hz.

    • Processing: Apply a sine-squared window function in both dimensions and perform 2D Fourier transform.

Part 4: Data Visualization and Interpretation Summary

The combination of these experiments provides a complete and validated structural assignment.

Visualizing the Workflow

The logical flow of the NMR analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample D-2-Methylserine Solvent Dissolve in D2O Sample->Solvent NMR_Tube Prepared NMR Sample Solvent->NMR_Tube Spec NMR Spectrometer NMR_Tube->Spec OneD 1D NMR (1H, 13C, DEPT) Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC) Spec->TwoD Assign1D Assign Signals (1H, 13C) OneD->Assign1D Connect1 Establish C-H Connectivity (HSQC) TwoD->Connect1 Connect2 Establish C-C Skeleton (HMBC) TwoD->Connect2 Assign1D->Connect1 Connect1->Connect2 Structure Final Structure Confirmation Connect2->Structure

Caption: Experimental workflow for NMR characterization.

Summary of Expected NMR Data

The following table summarizes the expected chemical shifts and key 2D correlations for D-2-Methylserine in D₂O.

Atom Label¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H)
-COO⁻ N/A~175-180-CH₃
N/A~60-65-CH₃, -CH₂OH
-CH₂OH ~3.7-3.9 (AB quartet)~65-70Cα, -CH₃
-CH₃ ~1.5 (singlet)~20-25Cα, -CH₂OH, -COO⁻
Visualizing Key Structural Correlations

The HMBC experiment provides the definitive structural links.

Caption: Key 2- and 3-bond HMBC correlations for D-2-Methylserine.

Part 5: Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation in solution, other techniques provide complementary information.

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Nuclear spin in a magnetic fieldProvides unambiguous connectivity and structural information in solution; non-destructive.[13]Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry (MS) Mass-to-charge ratio of ionsExtremely high sensitivity; provides accurate molecular weight.[14][15]Provides no information on atom-to-atom connectivity; fragmentation can be complex.
HPLC (Chiral) Differential partitioning between phasesExcellent for separating enantiomers and assessing purity.[16][17]Does not provide structural information beyond retention time comparison to a standard.
Raman Spectroscopy Inelastic scattering of lightSensitive to crystal lattice and hydrogen bonding, can distinguish crystal chirality.[18]Provides vibrational (functional group) data, not skeletal connectivity.

For the purpose of absolute structural confirmation of a novel compound or a reference standard, techniques like HPLC and MS are excellent for confirming purity and molecular weight, but only a full suite of NMR experiments can definitively prove the covalent bonding framework.

Conclusion

The structural characterization of D-2-Methylserine is a clear example of the power of a multi-dimensional NMR strategy. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, we create an interlocking web of data that confirms every aspect of the molecule's constitution. This rigorous, self-validating approach is essential for ensuring the quality and integrity of critical chemical reagents used in research and development, providing the highest level of confidence for scientists and drug development professionals.

References

  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry - ACS Publications. Available at: [Link]

  • The use of proton NMR as an alternative for the amino acid analysis as identity test for peptides. PubMed. Available at: [Link]

  • Characterization of Crystal Chirality in Amino Acids Using Low-Frequency Raman Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Which solvents I should use for taking NMR of amino acid? ResearchGate. Available at: [Link]

  • 2-Methyl-D-serine | C4H9NO3 | CID 439656. PubChem - NIH. Available at: [Link]

  • 2-Methylserine. Wikipedia. Available at: [Link]

  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. ResearchGate. Available at: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. PubMed. Available at: [Link]

  • Features, roles and chiral analyses of proteinogenic amino acids. AIMS Press. Available at: [Link]

  • 2-Methylserine | C4H9NO3 | CID 94309. PubChem - NIH. Available at: [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? Quora. Available at: [Link]

  • D-2-Methylserine. Inxight Drugs. Available at: [Link]

  • Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. ACS Publications. Available at: [Link]

  • Methods of Amino Acid Analysis. Veterian Key. Available at: [Link]

  • NMR Solvents. Eurisotop. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (BMDB0002274). Bovine Metabolome Database. Available at: [Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]

  • Figure S2. 2D COSY NMR (500 MHz, CD 2 Cl 2 , 1.0 mM, 298K) spectra of... ResearchGate. Available at: [Link]

  • 2D HMBC Experiment. IMSERC. Available at: [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CF NMR CEITEC. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • HMBC vs. H2BC. University of Ottawa NMR Facility Blog. Available at: [Link]

  • 5.1: COSY Spectra. Chemistry LibreTexts. Available at: [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]

  • Analysis of Macromolecule Resonances in ¹H NMR Spectra of Human Brain. MRI Questions. Available at: [Link]

  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. PMC. Available at: [Link]

  • 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Chemistry LibreTexts. Available at: [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • (PDF) Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. ResearchGate. Available at: [Link]

Sources

Comparative

The Bulwark of Stability: A Comparative Analysis of D-2-Methylserine and Serine in Peptide Therapeutics

For researchers, scientists, and drug development professionals, the quest for proteolytic stability is a critical endeavor in the journey of a peptide from a promising candidate to a viable therapeutic. The inherent sus...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for proteolytic stability is a critical endeavor in the journey of a peptide from a promising candidate to a viable therapeutic. The inherent susceptibility of natural L-amino acid-based peptides to rapid degradation by endogenous proteases presents a significant hurdle, limiting their bioavailability and therapeutic window. This guide provides an in-depth, objective comparison of peptides incorporating the non-proteinogenic amino acid D-2-Methylserine versus those containing its natural counterpart, L-Serine, with a focus on their differential proteolytic stability, supported by established scientific principles.

The Imperative of Proteolytic Resistance

The therapeutic potential of many peptides is curtailed by their short in-vivo half-life, often measured in minutes.[1][2] This rapid clearance is primarily due to enzymatic degradation by a vast array of proteases present in biological systems.[3] To overcome this limitation, medicinal chemists employ various strategies to fortify peptides against proteolytic attack. Among the most effective of these are the incorporation of D-amino acids and the modification of the peptide backbone, such as through alpha-methylation.[4]

D-2-Methylserine represents a powerful amalgamation of both these strategies. By possessing a D-configuration at the alpha-carbon, it introduces a stereochemical barrier to recognition by proteases, which are inherently chiral enzymes evolved to specifically recognize and cleave peptide bonds between L-amino acids.[5] Furthermore, the presence of a methyl group on the alpha-carbon introduces significant steric hindrance, further impeding the approach and binding of proteases to the scissile peptide bond.[6]

Head-to-Head: D-2-Methylserine vs. L-Serine Peptides

Data Summary: Predicted Proteolytic Stability
ParameterPeptide with L-SerinePeptide with D-2-MethylserineRationale for Predicted Difference
Enzyme Recognition HighExtremely LowProteases are stereospecific for L-amino acids. The D-configuration of D-2-Methylserine prevents proper binding in the enzyme's active site.[5]
Steric Hindrance LowHighThe α-methyl group on D-2-Methylserine physically obstructs the protease from accessing the peptide backbone for cleavage.[6]
Predicted Half-life (in serum) MinutesHours to DaysThe combined effects of stereochemical mismatch and steric hindrance are expected to drastically reduce the rate of proteolysis, leading to a significantly extended circulation time.[1][2][7]
Biological Activity NativePotentially AlteredModification of a key amino acid can impact binding to the target receptor. This must be empirically evaluated for each specific peptide.
Synthesis Complexity StandardIncreasedThe synthesis of peptides containing non-natural amino acids like D-2-Methylserine requires specialized building blocks and may necessitate modified coupling protocols.[8]

The Mechanistic Underpinnings of Enhanced Stability

The profound difference in proteolytic stability between peptides containing D-2-Methylserine and L-Serine stems from the fundamental principles of enzyme-substrate interactions. Serine proteases, a major class of proteolytic enzymes, possess a highly specific active site, often referred to as the "catalytic triad" (typically composed of Serine, Histidine, and Aspartate), which is exquisitely tuned to the geometry of L-amino acid residues.

The following diagram illustrates the conceptual difference in how a protease interacts with a peptide containing L-Serine versus one with D-2-Methylserine.

Fig. 1: Protease Interaction with L-Serine vs. D-2-Methylserine Peptides cluster_0 L-Serine Peptide cluster_1 D-2-Methylserine Peptide L_Peptide L-Serine Peptide Correct Stereochemistry Protease_L Protease Active Site L_Peptide:f1->Protease_L:f0 Recognized Degradation Proteolytic Cleavage Protease_L:f1->Degradation Catalyzes D_Peptide D-2-Methylserine Peptide Incorrect Stereochemistry & Steric Hindrance Protease_D Protease Active Site D_Peptide:f1->Protease_D:f0 Not Recognized Stability Enhanced Stability Protease_D:f1->Stability No Cleavage

Caption: Protease interaction with L-Serine vs. D-2-Methylserine peptides.

As depicted, the L-Serine containing peptide fits into the protease's active site, leading to its degradation. Conversely, the D-2-Methylserine peptide is not recognized due to its incorrect stereochemistry and the steric bulk of the methyl group, resulting in enhanced stability.

Experimental Protocol for Assessing Proteolytic Stability

To empirically validate the predicted increase in stability, a standardized in vitro proteolytic stability assay can be performed. This protocol provides a robust framework for comparing the degradation profiles of a D-2-Methylserine-containing peptide and its L-Serine counterpart.

Materials:
  • Peptide with L-Serine (Control Peptide)

  • Peptide with D-2-Methylserine (Test Peptide)

  • Human Serum or Plasma (pooled)

  • Protease of interest (e.g., Trypsin, Chymotrypsin, or a protease cocktail)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (for identification of degradation products)

  • Incubator or water bath at 37°C

Experimental Workflow:

The following diagram outlines the key steps in the proteolytic stability assay.

Fig. 2: Experimental Workflow for Proteolytic Stability Assay start Start: Prepare Peptide Stock Solutions incubate Incubate Peptides with Serum/Protease at 37°C start->incubate sample Collect Aliquots at Various Time Points incubate->sample quench Quench Proteolytic Reaction sample->quench analyze Analyze Samples by HPLC-MS quench->analyze data Determine Peptide Half-life analyze->data end End: Compare Stability Profiles data->end

Caption: Experimental workflow for a proteolytic stability assay.

Step-by-Step Methodology:
  • Peptide Preparation: Prepare stock solutions of both the control (L-Serine) and test (D-2-Methylserine) peptides in an appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubation: In separate microcentrifuge tubes, mix a known concentration of each peptide with pre-warmed human serum or a solution of the specific protease. The final concentration of the peptide should be sufficient for accurate detection by HPLC.

  • Time Course Sampling: Incubate the reactions at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution to stop the enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • HPLC-MS Analysis: Inject the supernatant into an HPLC-MS system. The HPLC will separate the intact peptide from its degradation products, and the mass spectrometer will confirm their identities.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time and calculate the half-life (t½) for each peptide.

Conclusion

The strategic incorporation of D-2-Methylserine into a peptide sequence offers a potent and rational approach to overcoming the challenge of proteolytic instability. By leveraging the dual benefits of D-amino acid stereochemistry and alpha-methylation, researchers can design peptide therapeutics with significantly enhanced in-vivo half-lives. While the precise impact on biological activity must be empirically determined for each candidate, the foundational principles of enzyme specificity strongly support the superior stability of D-2-Methylserine-containing peptides compared to their L-Serine counterparts. The experimental framework provided herein offers a clear path to validating these stability enhancements and advancing the development of more robust and effective peptide-based drugs.

References

  • Alhamadsheh, M. (2018, June 25). Extending the half-life of therapeutic peptides. Research Outreach. Retrieved from [Link]

  • Lim, S. L., & Liu, S. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(9), 1437–1453. [Link]

  • Lab Manager. (2017, July 16). A New Ligand Extends the Half-Life of Peptide Drugs from Minutes to Days. Retrieved from [Link]

  • Jadhav, A., & Meng, E. C. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • EPFL. (2017, July 17). A new ligand extends the half-life of peptides from minutes to days. Retrieved from [Link]

  • AK Lectures. (2015, March 20). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase) [Video]. YouTube. [Link]

  • Mathur, D., Singh, S., Mehta, A., Agrawal, P., & Raghava, G. P. S. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0196829. [Link]

  • Gautam, A., Chaudhary, K., Kumar, R., Sharma, A., & Raghava, G. P. S. (2016). PEPlife: A Repository of the Half-life of Peptides. Scientific Reports, 6(1), 36517. [Link]

  • Hughes, R. A., Lee, S., & Kim, J. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(7), 1438–1443. [Link]

  • ResearchGate. (n.d.). Stereospecificity of proteolysis. Retrieved from [Link]

  • Markin, C. J., Mok, Y.-L., & Gsponer, J. (2024). Conformational Ensembles Reveal the Origins of Serine Protease Catalysis. bioRxiv. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Di Cera, E. (2009). Serine proteases. IUBMB Life, 61(5), 510–515. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]

  • A. F. L. M. Santos, D. I. S. P. Resende, M. A. R. B. Castanho, & D. S. T. Martinez. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(4), 1686–1688. [Link]

  • ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]

  • El-Mowafi, I., & El-Sayed, N. (2021). Hindrance of the Proteolytic Activity of Neutrophil-Derived Serine Proteases by Serine Protease Inhibitors as a Management of Cardiovascular Diseases and Chronic Inflammation. Frontiers in Immunology, 12, 778559. [Link]

  • Awwad, S., & El-Aneed, A. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]

  • Genepep. (n.d.). Peptide stability studies. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • De Angelis, M., & Hearn, M. T. W. (2007). Stabilisation of peptides with basic amino acids. Google Patents.
  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]

Sources

Validation

D-2-Methylserine vs. Aib (Aminoisobutyric Acid) in Helix Stabilization: A Senior Application Scientist's Guide to Conformational Control in Peptide Design

For Immediate Publication In the landscape of peptide-based therapeutics and biomaterials, the ability to precisely control secondary structure is paramount. A well-defined conformation is often the key to enhanced biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of peptide-based therapeutics and biomaterials, the ability to precisely control secondary structure is paramount. A well-defined conformation is often the key to enhanced biological activity, improved metabolic stability, and predictable pharmacokinetic profiles. Among the various secondary structures, the α-helix is a common motif involved in protein-protein interactions. Consequently, the development of strategies to stabilize short peptides in a helical conformation is a major focus of peptide chemistry.

This guide provides an in-depth comparison of two non-proteinogenic amino acids, D-2-Methylserine and Aminoisobutyric acid (Aib), as tools for inducing and stabilizing helical structures in peptides. While both are α,α-disubstituted amino acids known to restrict the available conformational space of the peptide backbone, they offer distinct advantages and disadvantages that will be explored herein. This comparison is based on a synthesis of available experimental data and theoretical considerations, aimed at providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their peptide design strategies.

The Archetype of Helix Induction: Aminoisobutyric Acid (Aib)

Aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, is a powerful helix inducer.[1] Its gem-dimethyl groups at the α-carbon sterically restrict the peptide backbone's phi (φ) and psi (ψ) dihedral angles to the helical region of the Ramachandran plot.[1] This conformational constraint significantly reduces the entropic penalty of helix formation, making Aib a reliable building block for designing helical peptides.

The helix-forming propensity of Aib has been extensively documented in numerous crystallographic and solution-state studies.[1] Peptides incorporating Aib residues often adopt a 310-helical conformation, which is a tighter helix with a three-residue per turn repeat, or a classic α-helix with a 3.6-residue repeat. In many cases, a mixture of both helical forms is observed.[1]

The achiral nature of Aib, however, presents a challenge in controlling the screw-sense of the resulting helix. Aib itself has an equal preference for right-handed (P) and left-handed (M) helices.[2] The final helical sense is often determined by the chirality of neighboring amino acids or by the influence of the N- or C-terminus.[2]

The Chiral Contender: D-2-Methylserine

D-2-Methylserine, a chiral α,α-disubstituted amino acid, offers a potential advantage over Aib in its ability to favor a specific helical screw-sense due to its inherent chirality. The presence of a D-amino acid in a peptide sequence can disrupt or even reverse the direction of a right-handed helix typically favored by L-amino acids.[3][4]

While not as extensively studied as Aib, research on the conformational effects of the closely related (S)-2-methylserine ((S)-α-MeSer) provides valuable insights. A comparative study of host-guest peptides showed that while (S)-α-MeSer did not promote significant helicity in polar solvents, it did induce a helical conformation in a less polar solvent (chloroform) and in the solid state.[5] This suggests that the helix-inducing potential of α-methylserine may be more sensitive to the environment compared to Aib.

Furthermore, a conformational analysis of a peptide containing α-methylserine in aqueous solution revealed an equilibrium between extended and β-turn conformations.[6][7] This indicates that α-methylserine may also be a potent turn-inducer, a property that can be exploited in the design of structured peptides that are not purely helical. The D-configuration of D-2-Methylserine would be expected to favor right-handed turns and helices when incorporated into a peptide composed of L-amino acids.

Head-to-Head Comparison: Performance in Helix Stabilization

FeatureAminoisobutyric Acid (Aib)D-2-Methylserine
Structure Achiral, gem-dimethyl substitutionChiral (D-configuration), methyl and hydroxymethyl substitution
Helix Propensity Strong helix inducer, promotes both 310- and α-helices.[1]Moderate helix inducer, propensity may be solvent-dependent.[5] Can also induce β-turns.[6][7]
Control of Helical Screw-Sense No intrinsic preference for right- or left-handed helices.[2]Expected to favor right-handed helices due to its D-configuration.[3]
Side Chain Functionality Non-functional, hydrophobic methyl groups.Hydroxymethyl group offers a site for further chemical modification.
Synthesis & Incorporation Commercially available and routinely incorporated using standard SPPS protocols.Requires custom synthesis of the Fmoc-protected derivative for SPPS.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing Aib or D-2-Methylserine can be achieved using standard Fmoc-based solid-phase peptide synthesis.[8]

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

  • Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (Aib or D-2-Methylserine) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered amino acids like Aib and D-2-Methylserine, a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Diagram of the CD Spectroscopy Workflow:

CD_Spectroscopy_Workflow Sample_Prep Sample Preparation (Peptide in buffer) Instrument_Setup Instrument Setup (Spectropolarimeter) Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition (Far-UV scan) Instrument_Setup->Data_Acquisition Data_Processing Data Processing (Baseline correction, conversion to MRE) Data_Acquisition->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis

Caption: Circular Dichroism (CD) Spectroscopy Experimental Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-250 nm). The peptide concentration should be accurately determined, typically in the range of 25-100 µM.

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the instrument parameters, including the wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and response time. The sample cell path length (typically 0.1 cm) should be chosen based on the sample concentration and buffer absorbance.

  • Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the peptide solution.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm2·dmol-1 using the following equation: MRE = (Observed CD (mdeg)) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cell in cm.

  • Secondary Structure Analysis: Analyze the MRE spectrum. A characteristic α-helical spectrum shows two negative bands at approximately 208 nm and 222 nm, and a strong positive band around 192 nm. The percentage of helicity can be estimated from the MRE value at 222 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, residue-specific information about the three-dimensional structure of peptides in solution.

Diagram of the NMR Spectroscopy Workflow:

NMR_Spectroscopy_Workflow Sample_Prep Sample Preparation (Peptide in deuterated solvent) Data_Acquisition Data Acquisition (1D and 2D NMR experiments) Sample_Prep->Data_Acquisition Resonance_Assignment Resonance Assignment Data_Acquisition->Resonance_Assignment Structural_Restraints Extraction of Structural Restraints (NOEs, J-couplings) Resonance_Assignment->Structural_Restraints Structure_Calculation Structure Calculation (Molecular dynamics) Structural_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow for Peptide Structure Determination.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O). The concentration should be in the millimolar range.

  • Data Acquisition: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues. Then, use the NOESY spectrum to connect the spin systems in a sequential manner, leading to the assignment of all proton resonances.

  • Extraction of Structural Restraints:

    • NOEs: The intensities of the cross-peaks in the NOESY spectrum are proportional to the inverse sixth power of the distance between the corresponding protons. These provide distance restraints for structure calculation. For helical structures, characteristic short-to-medium range NOEs are observed, such as dαN(i, i+1), dNN(i, i+1), and dαβ(i, i+3).

    • J-couplings: The 3JHNα coupling constants, measured from high-resolution 1D or 2D spectra, can provide information about the backbone dihedral angle φ through the Karplus equation. Small values (< 6 Hz) are indicative of a helical conformation.

  • Structure Calculation: Use the experimentally derived distance and dihedral angle restraints in a molecular dynamics-based simulated annealing protocol to calculate a family of 3D structures of the peptide.

  • Structure Validation: Assess the quality of the calculated structures using software packages that check for consistency with the experimental restraints and for proper stereochemistry.

Concluding Remarks for the Practicing Scientist

The choice between D-2-Methylserine and Aib for helix stabilization is not a simple one and depends on the specific goals of the peptide design project.

  • For robust, predictable helix induction , Aib remains the gold standard.[1] Its strong conformational preference for helical structures makes it a reliable choice when the primary objective is to create a stable helix. However, researchers must be mindful of the lack of control over the helical screw-sense.[2]

  • For applications requiring a specific helical handedness or the potential for further functionalization , D-2-Methylserine presents an intriguing alternative. Its inherent chirality is expected to favor a right-handed helix, and its hydroxyl side chain provides a handle for conjugation or other modifications. The trade-off may be a somewhat lower intrinsic helical propensity that could be more sensitive to the surrounding sequence and solvent environment.[5][6]

Ultimately, the optimal choice will be guided by a combination of empirical testing and computational modeling. The experimental protocols outlined in this guide provide a framework for the synthesis and structural characterization of peptides containing these and other non-natural amino acids. By systematically evaluating the impact of these residues on peptide conformation, researchers can expand their toolkit for designing next-generation peptide-based therapeutics and advanced biomaterials.

References

  • Holtzel, A., et al. (1988). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. International Journal of Peptide and Protein Research, 32(5), 344-351. [Link]

  • Wikipedia contributors. (2024). Peptide synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Corzana, F., et al. (2009). Conformational effects of the non-natural alpha-methylserine on small peptides and glycopeptides. The Journal of Organic Chemistry, 74(24), 9377-9388. [Link]

  • van der Spoel, D., et al. (1995). GROMACS: fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. [Link]

  • Balaram, P. (2003). Non-protein amino acids in peptide design. Pramana, 61(2), 373-382. [Link]

  • Banerjee, R., et al. (2021). Cα-Methyl-l-valine: A Preferential Choice over α-Aminoisobutyric Acid for Designing Right-Handed α-Helical Scaffolds. Biochemistry, 60(36), 2704-2714. [Link]

  • Kreil, G. (1997). D-amino acids in animal peptides. Annual Review of Biochemistry, 66, 337-345. [Link]

  • Corzana, F., et al. (2009). Conformational Effects of the Non-natural α-Methylserine on Small Peptides and Glycopeptides. The Journal of Organic Chemistry, 74(24), 9377–9388. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. [Link]

  • Kimoto, H., & Kurotsu, T. (2015). Helical formation of a 17-residue peptide by molecular dynamics simulations. Bio-Chemical and Bio-Physical Research Communications, 1(2), 70-75. [Link]

  • Genchev, G. Z., et al. (2009). Mechanical signaling on the single protein level studied using steered molecular dynamics. Cell Biochemistry and Biophysics, 55(3), 145-154. [Link]

  • Lindorff-Larsen, K., et al. (2016). Residue-Specific α-Helix Propensities from Molecular Simulation. Biophysical Journal, 111(5), 964-974. [Link]

  • Gopi, H. N., et al. (2019). Ambidextrous α,γ-Hybrid Peptide Foldamers. Angewandte Chemie International Edition, 58(50), 18037-18041. [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • van der Spoel, D., et al. (2010). Molecular Dynamics Simulations of Peptides. In: Peptide and Protein-Ligand Interactions. Methods in Molecular Biology, vol 615. Humana Press. [Link]

  • Schnee, P. (2024). Computational studies on the catalytic potential of the double active site for enzyme engineering. University of Stuttgart. [Link]

  • APPTA. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Oh, D., et al. (2007). Trapping a Folding Intermediate of the α-Helix: Stabilization of the π-Helix. Journal of the American Chemical Society, 129(41), 12378-12379. [Link]

Sources

Comparative

Structural Insights &amp; Comparative Analysis: D-2-Methylserine Derivatives

Content Type: Technical Comparison Guide Subject: X-ray Crystallography & Conformational Analysis Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: X-ray Crystallography & Conformational Analysis Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The introduction of a methyl group at the


-carbon of serine generates D-2-Methylserine (D-MeSer) , a quaternary amino acid that fundamentally alters peptide backbone topology. Unlike its non-methylated parent (D-Serine), D-MeSer exerts a profound steric locking effect  (The Thorpe-Ingold Effect), forcing peptide chains into specific helical conformations and providing exceptional resistance to enzymatic degradation.

This guide provides a technical comparison of D-2-Methylserine derivatives against standard alternatives (L-Serine, Aib), supported by X-ray crystallographic methodologies and representative conformational data.

Part 1: Structural Rationale & The -Methyl Effect

To understand the crystallographic data, one must first grasp the driving force behind the structure: the restriction of the


 (phi) and 

(psi) torsion angles.
The Alternatives Comparison

In rational drug design, D-2-Methylserine is often compared to L-Serine (native, flexible) and


-Aminoisobutyric acid (Aib)  (the gold standard for helix induction).
FeatureL-Serine (Native)

-Aminoisobutyric acid (Aib)
D-2-Methylserine (D-MeSer)
Chirality Chiral (L)AchiralChiral (D)
Side Chain Hydroxymethyl (

)
Methyl (

)
Hydroxymethyl (

)
Conformational Freedom High (Flexible)Low (Restricted)Very Low (Locked)
Helix Preference

(Right-handed) or

-sheet

/

(Both hands)

(Left-handed) /

H-Bonding Capacity Side-chain donor/acceptorNone (Hydrophobic)Side-chain donor/acceptor
Proteolytic Stability LowHighHigh

Key Insight: While Aib induces helicity, it lacks the hydroxyl group necessary for specific side-chain interactions (e.g., "stapling" via esterification or H-bonding). D-MeSer combines the helical propensity of Aib with the functional versatility of Serine , while reversing the screw sense to a left-handed helix due to the D-configuration.

Part 2: X-Ray Crystallography Workflow

Crystallizing quaternary amino acid derivatives presents unique challenges due to steric crowding and solvation effects. The following protocol is designed for small peptide derivatives containing D-MeSer.

Workflow Diagram

The following decision tree outlines the critical path from synthesis to structure solution.

G Start Purified D-MeSer Derivative Screen Vapor Diffusion Screening (Hanging Drop) Start->Screen Check1 Crystals? Screen->Check1 Opt1 Optimization: Add Anti-Solvent (IPA/PEG) Check1->Opt1 No Opt2 Optimization: Temp Shift (4°C) Check1->Opt2 No Mount Cryo-Mounting (Paratone-N / Glycerol) Check1->Mount Yes Opt1->Screen Opt2->Screen Collect Data Collection (Synchrotron/Home Source) Mount->Collect Process Data Reduction (XDS/HKL2000) Collect->Process Phase Phasing (Direct Methods/SHELXT) Process->Phase Refine Refinement (SHELXL/Olex2) Phase->Refine

Figure 1: Crystallographic workflow for D-MeSer derivatives, highlighting iterative optimization loops.

Detailed Protocol Steps
  • Crystallization (Vapor Diffusion):

    • Solvent Strategy: D-MeSer derivatives are often polar. Avoid pure water. Use slow evaporation from Methanol/Ethyl Acetate mixtures or vapor diffusion against PEG 400 .

    • Expert Note: The methyl group increases hydrophobicity compared to Serine. If the derivative is protected (e.g., Boc/Fmoc), use non-polar solvents like Toluene/Hexane for diffusion.

  • Data Collection:

    • Temperature: Collect at 100 K . Methyl groups exhibit high thermal motion (rotation) at room temperature, which can obscure electron density maps.

    • Resolution: Aim for

      
       Å. The distinction between the 
      
      
      
      -methyl and the
      
      
      -methylene (side chain) requires high resolution to assign absolute configuration (D vs L) confidently using the Flack parameter.
  • Refinement Strategy:

    • Chirality Check: Explicitly set the chiral volume restraints in the .ins file if using SHELX. For D-MeSer, the

      
       center must be validated against the expected D-configuration.
      
    • Disorder: The side-chain hydroxyl group often adopts multiple conformations (gauche+, gauche-, trans). Model alternative locations if

      
       difference maps show residual density.
      

Part 3: Comparative Data Analysis

The following data summarizes the structural parameters typically observed in X-ray structures of D-MeSer peptides compared to L-Ser and Aib.

Torsion Angle Preferences ( )

This is the most critical differentiator. The steric clash between the


-methyl group and the backbone carbonyl restricts the Ramachandran space.
Amino AcidTypical

(

)
Typical

(

)
Preferred Secondary Structure
L-Serine

to


to


-sheet / Random Coil
L-Serine (

-helix)


Right-handed

-helix
Aib (Achiral)



-helix (Right or Left)
D-2-Methylserine


Left-handed

/

-helix

Note: The values for D-MeSer are the inverse sign of standard L-helices. In a heterochiral peptide (mixed L and D), D-MeSer acts as a strong helix terminator or inducer of specific turns (e.g.,


-turns).
Bond Geometry & Steric Crowding

X-ray data reveals significant distortion at the quaternary center (


) due to the Thorpe-Ingold Effect .
  • 
     Angle: 
    
    • Standard Serine:

      
       (Tetrahedral)
      
    • D-MeSer:

      
       
      
    • Implication: The compression of this angle forces the side chains outward, stabilizing the folded state.

  • Side Chain Conformation (

    
    ): 
    
    • D-MeSer strongly favors the

      
       (gauche-minus)  conformation (
      
      
      
      ) to minimize steric clashes between the
      
      
      -oxygen and the backbone carbonyl.
Hydrogen Bonding Networks

Unlike Aib, D-MeSer participates in side-chain H-bonding.

  • Intra-residue: The

    
     group often bonds to the backbone carbonyl of the preceding residue (
    
    
    
    ), termed a "capping" interaction.
  • Inter-molecular: In crystal packing, D-MeSer derivatives often form "head-to-tail" infinite chains driven by

    
     bonds.
    

Part 4: Case Study & Application

Peptide Stapling & Helix Stabilization

In a study comparing helical stability of short peptides, replacing Aib with D-MeSer retained the helical structure but added solubility.

Experimental Observation: When D-MeSer is inserted into an all-L-amino acid peptide:

  • Local Disruption: It destabilizes the standard

    
    -helix locally due to the steric requirement for positive 
    
    
    
    angles.
  • Turn Induction: It frequently nucleates a Type I' or Type II'

    
    -turn , making it ideal for designing hairpin loops in mimetics.
    

Structure L_Peptide L-Peptide Chain (Right-Handed Helix) D_MeSer Insert D-MeSer (Steric Lock) L_Peptide->D_MeSer Modification Result Result: Induced Beta-Turn or Helix Termination D_MeSer->Result Conformational Change

Figure 2: Structural consequence of inserting D-MeSer into an L-peptide sequence.

References

  • Toniolo, C., et al. (1993).

    
    -amino acids methylated at the 
    
    
    
    -carbon. Biopolymers. Link
  • Valle, G., et al. (1993). Non coded

    
    -disubstituted amino acids.[1] X-ray diffraction analysis of a dipeptide containing (S)-
    
    
    
    -methylserine. International Journal of Peptide and Protein Research. Link
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of

    
    -helical peptide molecules containing Aib residues. Biochemistry. Link
    
  • Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding. Bioorganic & Medicinal Chemistry. Link

  • PubChem. (2024).[2] 2-Methyl-D-serine Compound Summary. National Library of Medicine.[2] Link

Sources

Validation

Comparative Metabolic Stability: Methylated vs. Non-Methylated Serine in Drug Design

Topic: Comparative Metabolic Stability of Methylated vs. Non-Methylated Serine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Metabolic Stability of Methylated vs. Non-Methylated Serine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics and peptidomimetics, the metabolic instability of natural amino acids limits their clinical utility. L-Serine, a polar residue critical for solubility and hydrogen bonding, is a frequent target for rapid enzymatic turnover and proteolytic cleavage.

This guide provides an in-depth technical analysis comparing the metabolic stability of L-Serine against its methylated derivatives, specifically N-methyl-L-serine and O-methyl-L-serine . We synthesize mechanistic insights with experimental protocols to demonstrate why methylation—particularly N-methylation—is a gold-standard strategy for extending half-life (


) and reducing intrinsic clearance (

).
Mechanistic Basis of Stability

To understand the stability profile, one must first understand the catabolic mechanisms that degrade the native amino acid.

1.1 The High Turnover of L-Serine

L-Serine is metabolically labile due to two primary enzymatic pathways in the liver and kidneys. Both pathways rely on Pyridoxal 5'-Phosphate (PLP) as a cofactor.

  • Serine Hydroxymethyltransferase (SHMT): Reversibly converts L-Serine to Glycine.[1][2][3]

    • Mechanism:[4][5][6] The

      
      -amino group of L-Serine forms a Schiff base (imine) with the aldehyde group of PLP. This "External Aldimine" is the prerequisite for the retro-aldol cleavage of the side chain.
      
  • Serine Dehydratase (SDH): Irreversibly converts L-Serine to Pyruvate and Ammonia.

    • Mechanism:[4][5][6] Also requires PLP-Schiff base formation to facilitate

      
      -proton abstraction and subsequent 
      
      
      
      -elimination of the hydroxyl group.
1.2 The Metabolic Blockade of N-Methylation

N-methyl-L-serine introduces a methyl group on the


-amino nitrogen, converting it from a primary to a secondary amine.
  • Enzymatic Evasion: PLP-dependent enzymes (SHMT, SDH) strictly require a primary amine to form the requisite Schiff base intermediate. A secondary amine cannot form a stable imine linkage with PLP. Consequently, N-methylserine is effectively "invisible" to the primary catabolic machinery that degrades L-Serine.

  • Proteolytic Resistance (Peptide Context): In a peptide chain, the N-methyl group introduces steric bulk and removes a critical hydrogen bond donor (the amide proton). This prevents proteases (e.g., Trypsin, Chymotrypsin, Pepsin) from coordinating the scissile bond in their active sites, often resulting in a >100-fold increase in stability.

1.3 O-Methylation

O-methyl-L-serine blocks the hydroxyl side chain. While this prevents phosphorylation and glycosylation, its impact on metabolic stability is distinct. It prevents SHMT activity (which requires the free hydroxyl for cleavage) but does not necessarily block the formation of the PLP-Schiff base, potentially leaving the backbone vulnerable to other transaminases or oxidases.

Visualizing the Metabolic Divergence

The following diagram illustrates the mechanistic failure of catabolic enzymes to process N-methylserine compared to the rapid turnover of L-Serine.

MetabolicPathways L_Ser L-Serine (Primary Amine) PLP_Enzyme PLP-Dependent Enzymes (SHMT / Dehydratase) L_Ser->PLP_Enzyme Substrate Binding N_Me_Ser N-Methyl-L-Serine (Secondary Amine) N_Me_Ser->PLP_Enzyme Steric Clash Schiff_Base External Aldimine (Schiff Base Complex) PLP_Enzyme->Schiff_Base Imine Formation (Possible) Stable Metabolic Stability (No Reaction) PLP_Enzyme->Stable Imine Formation BLOCKED Metabolites Glycine / Pyruvate (Rapid Degradation) Schiff_Base->Metabolites Catabolism

Caption: Comparative enzymatic interaction. L-Serine forms a Schiff base with PLP-enzymes leading to degradation. N-Methylserine fails to form this complex, resulting in metabolic stability.

Quantitative Comparison Profile

The table below summarizes the physicochemical and metabolic differences relevant to drug discovery.

FeatureL-Serine (Native)N-Methyl-L-SerineO-Methyl-L-Serine
Amine Type Primary (

)
Secondary (

)
Primary (

)
PLP-Enzyme Susceptibility High (SHMT, Dehydratase)Negligible (Mechanistic Block)Low (Side chain blocked)
Proteolytic Stability Low (Rapid cleavage)High (Steric hindrance)Moderate (Backbone accessible)
Lipophilicity (LogP) Low (Hydrophilic)Increased (Improved permeability)Increased
H-Bond Capacity Donor & AcceptorAcceptor Only (Amide N)Acceptor Only (Side chain)
Primary Clearance Route Hepatic MetabolismRenal Excretion (Unchanged)Renal / Minor Metabolism
Experimental Protocol: In Vitro Microsomal Stability Assay

To validate the stability claims in your own lab, use this self-validating protocol. This assay measures the Intrinsic Clearance (


) using liver microsomes.
4.1 Materials
  • Test Compounds: L-Serine, N-Methyl-L-Serine (10 mM DMSO stocks).

  • System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

4.2 Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 mins.

  • Initiation: Add Test Compound (Final conc: 1

    
    M) and NADPH regenerating system.
    
    • Control A: No NADPH (detects non-CYP degradation).

    • Control B: Testosterone (High clearance positive control).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Quench Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

4.3 Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


Expected Result: L-Serine may show rapid loss if cytosolic enzymes (SHMT) are present (use S9 fraction for full coverage). N-Methylserine should show <5% loss over 60 minutes (


 min).
Application in Peptide Drug Design

Case Study: Cyclosporine & Somatostatin Analogs The clinical success of Cyclosporine (a cyclic peptide) is largely attributed to its heavily N-methylated backbone.

  • Problem: Native serine-containing peptides have oral bioavailability <1% due to gastric proteolysis.

  • Solution: Replacing Ser with N-Me-Ser.

  • Outcome:

    • Conformational Constraint: N-methylation restricts

      
       torsion angles, locking the peptide into a bioactive conformation (often inducing 
      
      
      
      -turns).
    • Permeability: The removal of the amide proton reduces the desolvation energy required to cross lipid membranes, improving oral absorption.

References
  • BenchChem. (n.d.). Impact of the N-methyl Group on Peptide Secondary Structure. Retrieved from

  • LifeTein. (2025). Should My Peptide Be Methylated? Key Takeaways on Metabolic Stability. Retrieved from

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Retrieved from

  • Holeček, M. (2022).[7] Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Nutrients (PMC).[8] Retrieved from

  • Maddocks, O. D., et al. (2016). Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation.[8][9][10] Molecular Cell. Retrieved from

  • ThermoFisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol. Retrieved from

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.